Product packaging for 1-(4-Chloro-3-methylphenyl)ethanone(Cat. No.:CAS No. 37074-39-8)

1-(4-Chloro-3-methylphenyl)ethanone

Cat. No.: B154754
CAS No.: 37074-39-8
M. Wt: 168.62 g/mol
InChI Key: XOIGZLJCLDWTQH-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-methylphenyl)ethanone, also known as this compound, is a useful research compound. Its molecular formula is C9H9ClO and its molecular weight is 168.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClO B154754 1-(4-Chloro-3-methylphenyl)ethanone CAS No. 37074-39-8

Properties

IUPAC Name

1-(4-chloro-3-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9ClO/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOIGZLJCLDWTQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343860
Record name 1-(4-Chloro-3-methylphenyl)ethan-1-one
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Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37074-39-8
Record name 1-(4-Chloro-3-methylphenyl)ethanone
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Record name 1-(4-Chloro-3-methylphenyl)ethan-1-one
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Record name 4'-Chloro-3'-methylacetophenone
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Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Chloro-3-methylphenyl)ethanone: Structure, Isomers, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-chloro-3-methylphenyl)ethanone, a substituted acetophenone derivative of interest in organic synthesis and medicinal chemistry. The document details its chemical structure, explores its constitutional isomers, presents key physicochemical data, and outlines a detailed experimental protocol for its synthesis via Friedel-Crafts acylation.

Structural Formula and Chemical Identity

This compound is an aromatic ketone with a molecular formula of C₉H₉ClO. The structure consists of an acetophenone core substituted with a chlorine atom at the 4-position and a methyl group at the 3-position of the phenyl ring.

Systematic IUPAC Name: this compound Common Synonyms: 4'-Chloro-3'-methylacetophenone, 3-Methyl-4-chloroacetophenone CAS Number: 37074-39-8 Molecular Weight: 168.62 g/mol

The structural formula is as follows:

Chemical structure of this compound

Image Source: PubChem CID 592743[1]

Isomers of Chloromethylacetophenone

The molecular formula C₉H₉ClO gives rise to numerous constitutional isomers. Focusing on the chloromethyl-substituted acetophenones, there are several positional isomers depending on the substitution pattern on the phenyl ring. Additionally, isomers exist where the chlorine atom is bonded to the acetyl group's methyl carbon, known as phenacyl chlorides. The relationship between these isomers is critical for purification, characterization, and understanding structure-activity relationships.

The diagram below illustrates the primary positional isomers of this compound, where the acetyl, chloro, and methyl groups are rearranged on the phenyl ring.

G cluster_isomers Positional Isomers of Chloromethylacetophenone cluster_sidechain Side-Chain Isomer Example node_target This compound (Target Compound) node_iso1 1-(3-Chloro-4-methylphenyl)ethanone node_target->node_iso1 Positional Isomer node_iso2 1-(4-Chloro-2-methylphenyl)ethanone node_target->node_iso2 Positional Isomer node_iso3 1-(2-Chloro-4-methylphenyl)ethanone node_target->node_iso3 Positional Isomer node_iso4 1-(5-Chloro-2-methylphenyl)ethanone node_target->node_iso4 Positional Isomer node_iso5 1-(2-Chloro-3-methylphenyl)ethanone node_target->node_iso5 Positional Isomer node_sidechain 2-Chloro-1-(4-methylphenyl)ethanone node_target->node_sidechain Constitutional Isomer (Side-Chain Halogenation)

A diagram illustrating the isomeric relationship between the target compound and its key positional and side-chain isomers.

Quantitative Data of Isomers

The physical and chemical properties of chloromethylacetophenone isomers vary significantly with the substitution pattern. These differences are critical for their separation, identification, and handling. A summary of available data is presented below.

Isomer NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
This compound 37074-39-8C₉H₉ClO168.62104-105 / 0.4 mmHg1.150 @ 25 °C
1-(3-Chloro-4-methylphenyl)ethanone90792-98-6C₉H₉ClO168.62260.9[2]N/A
1-(4-Chloro-2-methylphenyl)ethanone37074-38-7C₉H₉ClO168.62256.5[3]1.13[3]
2-Chloro-1-(4-methylphenyl)ethanone4209-24-9C₉H₉ClO168.62258.5[]1.134[]
1-(2-Chloro-5-methylphenyl)ethanone71648-45-8C₉H₉ClO168.62204-205[5]1.3 (approx.)[5]

Experimental Protocols: Synthesis

The primary method for synthesizing this compound is the Friedel-Crafts acylation of 2-chlorotoluene. This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate a potent acylium ion electrophile from an acylating agent like acetyl chloride or acetic anhydride.[2][6] The methyl group of 2-chlorotoluene is an ortho-, para-director; however, due to steric hindrance from the adjacent chloro group, the acylation occurs predominantly at the para-position relative to the methyl group, yielding the desired product.

G cluster_reactants Reactants & Catalyst cluster_process Synthesis Workflow cluster_product Final Product R1 2-Chlorotoluene Step1 Complex Formation (Acylium Ion Generation) R1->Step1 R2 Acetyl Chloride R2->Step1 Cat AlCl₃ (Catalyst) Cat->Step1 Step2 Electrophilic Aromatic Substitution (Acylation) Step1->Step2 Step3 Reaction Quench (e.g., with ice/HCl) Step2->Step3 Step4 Workup & Extraction (e.g., with Ethyl Acetate) Step3->Step4 Step5 Purification (e.g., Distillation/Crystallization) Step4->Step5 Prod This compound Step5->Prod

A workflow diagram for the Friedel-Crafts acylation synthesis of this compound.
Detailed Methodology for Friedel-Crafts Acylation

This protocol is a representative procedure based on standard Friedel-Crafts acylation methodologies.[7][8] All operations should be conducted in a fume hood with appropriate personal protective equipment, as aluminum chloride reacts vigorously with moisture and the reagents are corrosive and toxic.

  • Apparatus Setup:

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (e.g., containing CaCl₂), and an addition funnel.

    • Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Reaction Mixture Preparation:

    • To the reaction flask, add anhydrous aluminum chloride (AlCl₃, ~1.1 to 1.3 molar equivalents) and a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

    • Cool the suspension in an ice bath (0-5 °C) with stirring.

    • In the addition funnel, prepare a solution of acetyl chloride (1.0 molar equivalent) in the same anhydrous solvent.

  • Acylation Reaction:

    • Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature below 10 °C.

    • After the addition of acetyl chloride, add 2-chlorotoluene (1.0 molar equivalent) dropwise from the addition funnel, again keeping the temperature controlled.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours or until TLC/GC-MS analysis indicates the consumption of the starting material. Gentle heating may be required to drive the reaction to completion.[9]

  • Workup and Product Isolation:

    • Carefully quench the reaction by slowly pouring the mixture onto crushed ice, followed by the cautious addition of concentrated hydrochloric acid to decompose the aluminum chloride complex.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with additional portions of the solvent (e.g., dichloromethane).

    • Combine the organic extracts and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid), and finally with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product, an oil or solid, can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane or ethanol/water) to yield pure this compound.

This guide provides foundational technical information for professionals working with this compound. For specific applications, further investigation into its reactivity, biological activity, and spectroscopic characterization is recommended.

References

1-(4-Chloro-3-methylphenyl)ethanone molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(4-Chloro-3-methylphenyl)ethanone, a substituted acetophenone derivative of interest in organic synthesis and medicinal chemistry. This document includes its molecular formula, molecular weight, and key physical data. Additionally, a representative synthetic protocol and a logical diagram of the compound's attributes are presented.

Core Compound Data

The fundamental properties of this compound are summarized below, providing a clear reference for laboratory use and computational modeling.

PropertyValueSource
Molecular Formula C₉H₉ClO[1][2][3]
Molecular Weight 168.623 g/mol [1][3]
Boiling Point 104-105 °C (at 0.4 mmHg)[1]
Density 1.15 g/mL[1]
CAS Number 37074-39-8[1][3]
SMILES CC(=O)C1=CC(=C(Cl)C=C1)C[1][2][3]

Experimental Protocols

Synthesis via Friedel-Crafts Acylation

A common and effective method for the synthesis of aryl ketones such as this compound is the Friedel-Crafts acylation.[4][5][6][7] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.[4]

Reaction: Friedel-Crafts acylation of 1-chloro-2-methylbenzene with an acetylating agent.

Materials:

  • 1-Chloro-2-methylbenzene (3-Chlorotoluene)

  • Acetyl chloride (or Acetic Anhydride)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM) or another suitable inert solvent

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 to 1.3 equivalents) to the inert solvent (e.g., dichloromethane).

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension.

  • To this mixture, add 1-chloro-2-methylbenzene (1.0 equivalent) dropwise from the dropping funnel, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with the solvent (e.g., DCM).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by vacuum distillation or column chromatography.

Visualized Data and Processes

Compound Properties Relationship

The following diagram illustrates the logical connection between the compound's nomenclature, its structural representation, and its key physicochemical properties.

Figure 1: Properties of this compound A This compound B Structure (SMILES: CC(=O)C1=CC(=C(Cl)C=C1)C) A->B is represented by C Molecular Formula C₉H₉ClO B->C corresponds to D Molecular Weight 168.623 g/mol C->D results in

Caption: Logical relationship of compound properties.

Synthetic Workflow: Friedel-Crafts Acylation

This diagram outlines the major steps involved in the synthesis of this compound via the Friedel-Crafts acylation protocol described above.

Figure 2: Synthetic Workflow via Friedel-Crafts Acylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Prepare AlCl₃ suspension in inert solvent at 0-5 °C B Add Acetyl Chloride A->B C Add 1-Chloro-2-methylbenzene B->C D Stir at room temperature (Monitor by TLC) C->D E Quench with ice/HCl D->E F Extract with solvent E->F G Wash organic layer F->G H Dry and concentrate G->H I Purify (Distillation/Chromatography) H->I

References

An In-depth Technical Guide to the Solubility of 1-(4-Chloro-3-methylphenyl)ethanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-(4-Chloro-3-methylphenyl)ethanone, a key intermediate in various chemical syntheses. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on qualitative solubility information for structurally related compounds and presents a detailed, standard experimental protocol for determining solubility.

Introduction to this compound

This compound, also known as 4-chloro-3-methylacetophenone, is an aromatic ketone with the chemical formula C₉H₉ClO.[1][2][3] Its structure, featuring a substituted phenyl ring, suggests solubility in organic solvents, a critical parameter for its use in synthesis, purification, and formulation. Understanding its solubility profile is essential for process optimization and ensuring reproducible results in research and development.

Qualitative Solubility Data

Table 1: Qualitative Solubility of this compound and Related Compounds

Compound NameStructureSolvent(s)Solubility Description
3-Chloro-4-methylacetophenone (Isomer)C₉H₉ClOEthanol, Ether, Benzene, Chloroform, Carbon tetrachloride, Ethyl acetateSoluble[4]
1-(4-chlorophenyl)ethanone (Analogue)C₈H₇ClOEthanol, Methanol, AcetoneRelatively Soluble[5]
1-(4-methylphenyl)ethanone (Analogue)C₉H₁₀OOrganic solvents, OilsSoluble[6]

Based on the data for these related compounds, it is anticipated that this compound will exhibit good solubility in a range of common polar and non-polar organic solvents.

Experimental Protocol for Solubility Determination: Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid solute in a liquid solvent.[7][8][9][10] This protocol outlines the steps to quantitatively determine the solubility of this compound in a chosen organic solvent.

3.1. Materials and Equipment

  • This compound (solute)

  • Selected organic solvent

  • Analytical balance

  • Thermostatic shaker or magnetic stirrer with hot plate

  • Filtration apparatus (e.g., syringe filters or vacuum filtration)

  • Pre-weighed evaporation dish or vial

  • Drying oven

  • Desiccator

3.2. Experimental Procedure

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.

    • Agitate the mixture at a constant temperature using a thermostatic shaker or magnetic stirrer until equilibrium is reached. This may take several hours. To confirm equilibrium, samples of the supernatant can be taken at different time points until the concentration remains constant.[7]

  • Separation of the Saturated Solution:

    • Once equilibrium is achieved, allow the excess solid to settle.

    • Carefully filter a known volume of the supernatant (the saturated solution) to remove all undissolved solid. It is crucial to maintain the temperature during filtration to prevent precipitation or further dissolution.

  • Solvent Evaporation:

    • Accurately weigh a clean, dry evaporation dish.

    • Transfer a precise volume of the clear, saturated filtrate into the pre-weighed dish.

    • Evaporate the solvent in a well-ventilated fume hood. Gentle heating may be applied to expedite the process, but care must be taken to avoid decomposition of the solute.[9]

  • Drying and Weighing:

    • Once the solvent has completely evaporated, place the evaporation dish containing the solid residue in a drying oven at a temperature below the melting point of the solute until a constant weight is achieved.[9]

    • Cool the dish in a desiccator to room temperature before weighing.

3.3. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of filtrate used in mL) * 100

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for solubility determination.

experimental_workflow start Start prepare_mixture Prepare Mixture: Add excess solute to a known volume of solvent. start->prepare_mixture equilibrate Equilibrate: Agitate at constant temperature until equilibrium is reached. prepare_mixture->equilibrate filter Filter: Separate the saturated solution from undissolved solid. equilibrate->filter measure_filtrate Measure Filtrate: Transfer a known volume to a pre-weighed dish. filter->measure_filtrate evaporate Evaporate Solvent: Gently heat to remove the solvent. measure_filtrate->evaporate dry_residue Dry Residue: Place in oven until constant weight is achieved. evaporate->dry_residue weigh_residue Weigh Residue: Cool in desiccator and weigh the solid. dry_residue->weigh_residue calculate Calculate Solubility weigh_residue->calculate end_process End calculate->end_process

Caption: Experimental workflow for determining solubility via the gravimetric method.

Conclusion

While direct quantitative solubility data for this compound remains to be published, a strong inference of its solubility in common organic solvents can be drawn from the behavior of its structural analogues. For precise quantitative measurements, the provided gravimetric method offers a robust and reliable experimental protocol. This guide serves as a foundational resource for researchers and professionals working with this compound, enabling informed decisions in experimental design and process development.

References

Spectroscopic Profile of 1-(4-Chloro-3-methylphenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 1-(4-Chloro-3-methylphenyl)ethanone, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.82d1HAr-H
7.74dd1HAr-H
7.42d1HAr-H
2.56s3H-C(O)CH₃
2.41s3HAr-CH₃

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
196.8C=O
137.3Ar-C
135.8Ar-C
134.7Ar-C
130.6Ar-CH
128.5Ar-CH
126.8Ar-CH
26.5-C(O)CH₃
20.8Ar-CH₃

Solvent: CDCl₃

Table 3: FT-IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~1685StrongC=O stretch (ketone)
~1605, ~1558Medium-StrongC=C stretch (aromatic)
~1260StrongC-C(=O)-C stretch
~830StrongC-Cl stretch
Table 4: Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
168~50[M]⁺ (Molecular Ion)
170~16[M+2]⁺ (Isotope Peak)
153100[M-CH₃]⁺ (Base Peak)
125~30[M-CH₃CO]⁺
97~20
77~25[C₆H₅]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 400 MHz or higher. Standard acquisition parameters include a 30° pulse width, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans are acquired to ensure a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 100 MHz or higher. A proton-decoupled pulse sequence is used to simplify the spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of solid this compound can be obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal surface. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted.

Mass Spectrometry (MS)

The mass spectrum is obtained using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography. In the EI source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Data Acquisition and Analysis Workflow

The logical flow of acquiring and interpreting the spectral data for this compound is illustrated in the diagram below.

Spectral_Analysis_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_interpretation Interpretation Sample This compound Sample NMR_Acq NMR Spectrometer Sample->NMR_Acq IR_Acq FT-IR Spectrometer (ATR) Sample->IR_Acq MS_Acq Mass Spectrometer (EI) Sample->MS_Acq NMR_Data Raw NMR Data (FID) NMR_Acq->NMR_Data IR_Data Raw IR Data (Interferogram) IR_Acq->IR_Data MS_Data Raw MS Data MS_Acq->MS_Data NMR_Proc Fourier Transform & Phasing NMR_Data->NMR_Proc IR_Proc Fourier Transform IR_Data->IR_Proc MS_Proc Peak Detection & Integration MS_Data->MS_Proc NMR_Spec ¹H & ¹³C NMR Spectra NMR_Proc->NMR_Spec IR_Spec IR Spectrum IR_Proc->IR_Spec MS_Spec Mass Spectrum MS_Proc->MS_Spec Structure Structural Elucidation NMR_Spec->Structure IR_Spec->Structure MS_Spec->Structure

Caption: Workflow for Spectral Data Acquisition and Structural Elucidation.

Synthesis of 1-(4-Chloro-3-methylphenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis precursors and methodologies for the preparation of 1-(4-chloro-3-methylphenyl)ethanone, a key intermediate in the pharmaceutical and fine chemical industries. This document outlines the primary synthetic routes, detailed experimental considerations, and relevant quantitative data to support research and development activities.

Primary Synthesis Pathway: Friedel-Crafts Acylation

The most prevalent and industrially significant method for the synthesis of this compound is the Friedel-Crafts acylation of 2-chlorotoluene. This electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the aromatic ring of 2-chlorotoluene, primarily at the position para to the chloro substituent, which is also meta to the methyl group.

The key precursors for this pathway are:

  • Aromatic Substrate: 2-Chlorotoluene

  • Acylating Agent: Acetyl chloride or Acetic anhydride

  • Catalyst: A Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃)

  • Solvent: Typically a non-polar, inert solvent such as dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂)

Signaling Pathway of Friedel-Crafts Acylation

The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of 2-chlorotoluene.

Friedel_Crafts_Acylation cluster_precursors Precursors cluster_reaction Reaction cluster_product Product 2-Chlorotoluene 2-Chlorotoluene Electrophilic_Attack Electrophilic Aromatic Substitution 2-Chlorotoluene->Electrophilic_Attack Acetyl_Chloride Acetyl Chloride Acylium_Ion Acylium Ion Formation Acetyl_Chloride->Acylium_Ion AlCl3 AlCl₃ (Catalyst) AlCl3->Acylium_Ion Acylium_Ion->Electrophilic_Attack Product_Complex Product-Catalyst Complex Electrophilic_Attack->Product_Complex Final_Product This compound Product_Complex->Final_Product Hydrolysis

Caption: Friedel-Crafts acylation pathway for the synthesis of this compound.

Experimental Protocol: Friedel-Crafts Acylation of 2-Chlorotoluene

Disclaimer: This is a generalized protocol and should be optimized for specific laboratory conditions and scales. Appropriate safety precautions must be taken when handling all chemicals.

Materials:

  • 2-Chlorotoluene

  • Acetyl Chloride (or Acetic Anhydride)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Hydrochloric Acid (concentrated)

  • Sodium Bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a gas trap (to absorb HCl gas)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus (for purification)

Procedure:

  • Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (typically 1.1 to 1.3 molar equivalents relative to the acylating agent) and anhydrous dichloromethane. Stir the mixture to form a suspension.

  • Acylating Agent Addition: Cool the suspension in an ice bath. Slowly add acetyl chloride (1.0 molar equivalent) dropwise from the dropping funnel. The addition should be controlled to maintain a low temperature.

  • Aromatic Substrate Addition: After the addition of acetyl chloride is complete, add 2-chlorotoluene (typically in slight excess or as the limiting reagent depending on the desired outcome) dropwise from the dropping funnel, again maintaining a low temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 0-5 °C or room temperature) for a specified time (typically several hours) until the reaction is complete (monitored by TLC or GC).

  • Quenching: Slowly and carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization to yield pure this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware Assembly B Add AlCl₃ and CH₂Cl₂ A->B C Cool to 0-5 °C B->C D Dropwise addition of Acetyl Chloride C->D E Dropwise addition of 2-Chlorotoluene D->E F Stir at controlled temperature E->F G Quench with HCl/Ice F->G H Separatory Funnel Extraction G->H I Wash with H₂O, NaHCO₃, Brine H->I J Dry with MgSO₄ I->J K Solvent Evaporation J->K L Purification (Distillation/Recrystallization) K->L

Caption: General experimental workflow for the Friedel-Crafts acylation synthesis.

Quantitative Data and Physical Properties

The following table summarizes the key quantitative data and physical properties of the precursors and the final product. Please note that reaction yields are highly dependent on the specific reaction conditions and scale.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Notes
Precursors
2-ChlorotolueneC₇H₇Cl126.581591.083Aromatic substrate
Acetyl ChlorideC₂H₃ClO78.49521.104Acylating agent
Acetic AnhydrideC₄H₆O₃102.09139.81.082Alternative acylating agent
Aluminum Chloride (anhydrous)AlCl₃133.34180 (sublimes)2.48Lewis acid catalyst
Product
This compoundC₉H₉ClO168.62104-105 @ 0.4 mmHg1.150Target molecule

Alternative Synthesis Routes

While Friedel-Crafts acylation is the dominant method, other synthetic strategies could potentially be employed, although they are less commonly reported in the literature for this specific molecule. These could include:

  • Grignard Reaction: Reaction of 4-chloro-3-methylbenzonitrile with a methylmagnesium halide, followed by hydrolysis.

  • Oxidation of a corresponding secondary alcohol: Oxidation of 1-(4-chloro-3-methylphenyl)ethanol.

These alternative routes may be useful in specific research contexts where the primary pathway is not feasible or desirable.

This guide provides a foundational understanding of the synthesis of this compound. For process development and scale-up, further optimization of the reaction conditions is recommended.

Commercial Availability and Technical Guide for 1-(4-Chloro-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chloro-3-methylphenyl)ethanone, also known as 4'-Chloro-3'-methylacetophenone, is a chemical intermediate with significant applications in synthetic organic chemistry. Its structural features make it a valuable building block for the synthesis of more complex molecules, particularly in the development of pharmaceutical compounds. For instance, it serves as a reactant in the preparation of benzimidazolones, which are being investigated as selective peroxisome proliferator-activated receptor gamma (PPARγ) modulators[1]. This guide provides an in-depth overview of its commercial availability, key chemical properties, and suppliers to assist researchers and drug development professionals in sourcing and utilizing this compound.

Chemical Properties and Identification

PropertyValueReference
CAS Number 37074-39-8[2][3][4][5][6][7]
Molecular Formula C₉H₉ClO[2][4][5][8]
Molecular Weight 168.62 g/mol [2][4][5][8]
IUPAC Name This compound[4]
Synonyms 4'-Chloro-3'-methylacetophenone, 3-Methyl-4-chloroacetophenone[1][4]
Boiling Point 104-105 °C (at 0.4 mmHg)[8]
Density 1.15 g/mL[8]
Flash Point 110 °C[9]
Appearance Colorless to yellow liquid or white crystalline solid[2][9]
SMILES CC1=C(C=CC(=C1)C(=O)C)Cl[2][8]
InChIKey XOIGZLJCLDWTQH-UHFFFAOYSA-N[4][8]

Commercial Suppliers and Availability

This compound is available from a variety of chemical suppliers, catering to different research and development needs. The purity and quantity offered can vary, so it is crucial to select a supplier that meets the specific requirements of your application.

SupplierPurityAvailable QuantitiesNotes
Biosynth 95%2g, 5g, 10g, 25g, 50gStated as a white crystalline solid soluble in alcohols and ethers.[2]
Ivy Fine Chemicals Not specified5g, 10g, 25g, 100g, BulkAvailable in stock.[3]
Santa Cruz Biotechnology 75%Not specifiedFor research use only.[5]
Fisher Scientific 75% (technical grade)Not specifiedRemainder is 3'-chloro-4'-methylacetophenone.[10]
Bide Pharmatech Ltd. 95+%1g, 5g, 10g, 25g---
TRC Not specifiedCustom synthesis---

Experimental Protocols

While specific, detailed experimental protocols for various applications of this compound are proprietary to individual research groups and institutions, a general synthetic route can be inferred from standard organic chemistry principles. The synthesis of this compound and its derivatives often involves Friedel-Crafts acylation of 1-chloro-2-methylbenzene.

A representative, though not explicitly cited for this exact compound, experimental workflow for a Friedel-Crafts acylation is as follows:

  • Reaction Setup : A solution of the starting material (1-chloro-2-methylbenzene) in a suitable dry solvent (e.g., dichloromethane or nitrobenzene) is prepared in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Addition : A Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is added portion-wise to the solution while maintaining a low temperature (typically 0-5 °C) to control the exothermic reaction.

  • Acylating Agent Addition : The acylating agent, acetyl chloride or acetic anhydride, is added dropwise to the reaction mixture.

  • Reaction Monitoring : The reaction is allowed to proceed at a controlled temperature and is monitored for completion using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up : Upon completion, the reaction is quenched by carefully adding it to ice-water. The organic layer is then separated, washed with a mild base (e.g., sodium bicarbonate solution) and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

  • Purification : The crude product is then purified, typically by vacuum distillation or column chromatography, to yield the final this compound.

Visualizations

Logical Workflow for Procurement and Quality Control

The following diagram illustrates a typical workflow for sourcing and verifying the quality of this compound for research and development purposes.

procurement_workflow Procurement and QC Workflow for this compound A Identify Requirement (CAS: 37074-39-8) B Supplier Screening (Purity, Quantity, Lead Time) A->B C Request Quotations & Samples B->C D Supplier Selection C->D E Place Purchase Order D->E F Receive Shipment & Documentation (CoA, SDS) E->F G Quarantine & Incoming QC F->G H Identity Verification (NMR, MS) G->H I Purity Analysis (HPLC, GC) G->I J Release for Use H->J Pass K Reject & Return to Supplier H->K Fail I->J Pass I->K Fail

Procurement and QC Workflow
Potential Synthetic Pathway

This diagram outlines a plausible synthetic route to this compound via a Friedel-Crafts acylation reaction.

synthesis_pathway Plausible Synthesis of this compound reactant1 1-Chloro-2-methylbenzene reaction Friedel-Crafts Acylation reactant1->reaction reactant2 Acetyl Chloride / Acetic Anhydride reactant2->reaction catalyst AlCl₃ (Lewis Acid) catalyst->reaction product This compound reaction->product

References

Technical Guide: Toxicological Data and Safety Precautions for 1-(4-Chloro-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience and is based on publicly available data. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and should not be used as the sole basis for risk assessment. Always consult the specific SDS provided by the supplier and follow all institutional and regulatory safety guidelines.

Introduction

1-(4-Chloro-3-methylphenyl)ethanone, also known as 4'-Chloro-3'-methylacetophenone, is an aromatic ketone that serves as a reactant in the synthesis of various chemical compounds, including benzimidazolones which have been investigated as selective peroxisome proliferator-activated receptor gamma (PPARγ) modulators.[1] Given its application in research and development, a thorough understanding of its toxicological profile and requisite safety precautions is paramount for ensuring the well-being of laboratory personnel.

Physicochemical and Hazard Information

A summary of the key physical, chemical, and hazard properties of this compound is provided below.

Table 1: Physicochemical Properties
PropertyValueSource
CAS Number 37074-39-8[2]
Molecular Formula C₉H₉ClO[2][3]
Molecular Weight 168.62 g/mol [2]
Boiling Point 104-105 °C at 0.4 mmHg[3]
Density 1.150 g/mL at 25 °C[3]
Flash Point >110 °C (>230 °F) - closed cup
Refractive Index n20/D 1.555
Table 2: GHS Hazard and Safety Information
CategoryInformationSource
GHS Pictogram
Signal Word Danger
Hazard Class Serious eye damage/eye irritation (Category 1)[2]
Hazard Statement H318: Causes serious eye damage.[2]
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols for Toxicological Assessment

While specific toxicological studies for this compound are not widely published, the following sections detail the standardized OECD guidelines for key toxicological endpoints. These protocols represent the current best practices for assessing the acute toxicity, and skin and eye irritation potential of a chemical substance.

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is designed to assess the acute oral toxicity of a substance without determining a precise LD50 value, thereby reducing the number of animals used.[4]

  • Principle: The test substance is administered orally to a group of animals of a single sex (typically female rats) at one of the fixed dose levels (5, 50, 300, 2000, or exceptionally 5000 mg/kg body weight).[4] The initial dose is selected based on a sighting study to be a dose that is expected to produce some signs of toxicity without causing mortality.[4]

  • Procedure:

    • Sighting Study: A single animal is dosed at the selected starting dose. If the animal survives, the next higher fixed dose is used in another animal. If the animal shows signs of severe toxicity or dies, the next lower fixed dose is used. This continues until the dose causing evident toxicity or no more than one death is identified.[5]

    • Main Study: Once the appropriate starting dose is determined, a group of five animals is dosed at that level.[4] Depending on the outcome (evident toxicity or no toxicity), further groups may be dosed at lower or higher fixed doses.[5]

    • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.

  • Data Analysis: The results are used to classify the substance for acute oral toxicity according to the GHS categories.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This guideline provides a procedure for the assessment of the potential of a substance to cause skin irritation or corrosion.[6][7]

  • Principle: The test substance is applied to a small area of the skin of an experimental animal (typically an albino rabbit) under a semi-occlusive dressing.[6][7]

  • Procedure:

    • Application: A single dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a shaved area of the skin (approximately 6 cm²).[6]

    • Exposure: The exposure duration is typically 4 hours.[6][8]

    • Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[9] Observations may continue for up to 14 days to assess the reversibility of the effects.[6][8][9]

  • Data Analysis: The severity of the skin reactions is scored, and the substance is classified as corrosive, irritant, or non-irritant based on the scores and the reversibility of the observed lesions.[7]

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test is designed to evaluate the potential of a substance to cause irritation or serious damage to the eye.[10]

  • Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (typically an albino rabbit), with the untreated eye serving as a control.[10][11][12]

  • Procedure:

    • Application: A 0.1 mL volume of a liquid or 0.1 g of a solid is instilled into the conjunctival sac.[11]

    • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for effects on the cornea, iris, and conjunctiva.[12] The observation period can be extended up to 21 days to assess the reversibility of any lesions.[10]

  • Data Analysis: Ocular lesions are scored according to a standardized system. The substance is then classified based on the severity and reversibility of the eye damage.[10]

Safety and Handling Workflow

Given the hazardous nature of this compound, a systematic approach to safety and handling is crucial. The following diagram illustrates a general workflow for managing hazardous chemicals in a research environment.

Chemical_Safety_Workflow cluster_assessment Hazard Identification & Risk Assessment cluster_control Control Measures cluster_handling Safe Handling & Storage cluster_emergency Emergency Procedures sds Review Safety Data Sheet (SDS) hazard_id Identify Hazards (e.g., Eye Damage) sds->hazard_id exposure_ass Assess Exposure Potential (Inhalation, Dermal, Ingestion) hazard_id->exposure_ass risk_char Characterize Risk exposure_ass->risk_char eng_controls Engineering Controls (Fume Hood, Ventilation) risk_char->eng_controls handling Use in Designated Area risk_char->handling spill Spill Response (Absorb, Ventilate, Clean) risk_char->spill admin_controls Administrative Controls (SOPs, Training) ppe Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) storage Store in a Cool, Dry, Well-Ventilated Area handling->storage waste Dispose as Hazardous Waste storage->waste first_aid First Aid & Medical Attention spill->first_aid exposure Exposure Response (Eye Wash, Drench Shower) exposure->first_aid

References

Methodological & Application

Synthesis of 1-(4-Chloro-3-methylphenyl)ethanone from 4-chloro-3-methylacetonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-(4-chloro-3-methylphenyl)ethanone, a valuable intermediate in pharmaceutical and chemical research. The synthesis involves a two-step process commencing with the Grignard reaction of 4-chloro-3-methylacetonitrile with methylmagnesium bromide, followed by the hydrolysis of the resulting imine intermediate to yield the target ketone.

Physicochemical Properties

A summary of the key physical and chemical properties of the starting material and the final product is presented below.

Property4-chloro-3-methylacetonitrileThis compound
Molecular Formula C₈H₆ClNC₉H₉ClO
Molecular Weight 151.60 g/mol 168.62 g/mol [1]
CAS Number 16466-48-737074-39-8[1]
Boiling Point Not available104-105 °C at 0.4 mmHg
Density Not available1.15 g/mL

Experimental Protocols

The synthesis is performed in two main stages: the Grignard reaction to form the imine intermediate, and the subsequent hydrolysis to the desired ketone.

Part 1: Grignard Reaction - Synthesis of the Imine Intermediate

This procedure details the formation of the Grignard reagent, methylmagnesium bromide, and its subsequent reaction with 4-chloro-3-methylacetonitrile.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Methyl bromide or methyl iodide

  • 4-chloro-3-methylacetonitrile

  • Iodine crystal (optional, as an initiator)

  • Round-bottom flask, three-necked

  • Reflux condenser with a drying tube (e.g., calcium chloride)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: All glassware must be thoroughly dried in an oven and assembled while hot under an inert atmosphere to exclude moisture, which can quench the Grignard reagent.[2]

  • Grignard Reagent Formation:

    • Place magnesium turnings in the three-necked flask.

    • Add a small amount of anhydrous diethyl ether or THF.

    • A solution of methyl bromide or methyl iodide in the chosen anhydrous solvent is added dropwise from the dropping funnel. The reaction is typically initiated by the addition of a small crystal of iodine if it does not start spontaneously.[3] The initiation of the reaction is indicated by the disappearance of the iodine color and the appearance of a cloudy or bubbling solution.[3]

    • Once initiated, the remaining alkyl halide solution is added at a rate that maintains a gentle reflux.[4][5]

  • Reaction with Nitrile:

    • After the formation of the Grignard reagent is complete (most of the magnesium has reacted), the solution is cooled in an ice bath.

    • A solution of 4-chloro-3-methylacetonitrile in the same anhydrous solvent is added dropwise from the dropping funnel, maintaining a low temperature.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the completion of the reaction.[6]

Part 2: Hydrolysis of the Imine Intermediate

This section describes the work-up procedure to hydrolyze the imine formed in the Grignard reaction to the final ketone product.

Materials:

  • Aqueous acid solution (e.g., 3M HCl or H₂SO₄)

  • Dichloromethane or diethyl ether for extraction

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Quenching the Reaction: The reaction mixture is carefully poured onto a mixture of crushed ice and a slight excess of aqueous acid (e.g., 3M HCl). This step protonates the intermediate and hydrolyzes the imine.[7][8]

  • Extraction: The aqueous mixture is transferred to a separatory funnel, and the product is extracted with an organic solvent like dichloromethane or diethyl ether. The extraction is typically performed three times to maximize the recovery of the product.

  • Washing: The combined organic layers are washed successively with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Reaction Mechanism and Workflow

The synthesis proceeds through a well-established mechanism involving the nucleophilic attack of the Grignard reagent on the electrophilic carbon of the nitrile, followed by hydrolysis of the resulting imine.

Reaction Scheme

ReactionScheme cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Hydrolysis Nitrile 4-Chloro-3-methylacetonitrile Imine_intermediate Imine Intermediate Nitrile->Imine_intermediate 1. CH3MgBr, Et2O Grignard CH3MgBr Imine_intermediate_2 Imine Intermediate Ketone This compound Imine_intermediate_2->Ketone 2. H3O+

Caption: Overall reaction scheme for the synthesis.

Experimental Workflow

Workflow A Prepare Grignard Reagent (Methylmagnesium Bromide) B React with 4-chloro-3-methylacetonitrile A->B C Acidic Work-up (Hydrolysis) B->C D Extraction with Organic Solvent C->D E Washing and Drying D->E F Solvent Removal E->F G Purification (Distillation/Chromatography) F->G H Characterization G->H

Caption: Experimental workflow for the synthesis.

Spectroscopic Data

The following tables summarize the expected ¹H and ¹³C NMR spectral data for the final product, this compound.

¹H NMR Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.85d1HAr-H
7.75dd1HAr-H
7.45d1HAr-H
2.58s3H-C(O)CH₃
2.42s3HAr-CH₃
¹³C NMR Data
Chemical Shift (ppm)Assignment
196.8C=O
138.5Ar-C
136.2Ar-C
132.1Ar-CH
130.6Ar-CH
128.9Ar-CH
127.3Ar-C
26.6-C(O)CH₃
20.2Ar-CH₃

(Note: The provided NMR data is based on typical chemical shifts for similar structures and may vary slightly depending on the solvent and experimental conditions.)

Safety Precautions

  • Grignard reagents are highly reactive and pyrophoric. All reactions must be conducted under an inert atmosphere and away from sources of ignition.[2]

  • Alkyl halides and organic solvents are flammable and should be handled in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • The quenching of the Grignard reaction with acid is exothermic and should be performed with caution in an ice bath.

References

Application Notes and Protocols: Synthesis of 1-(4-Chloro-3-methylphenyl)ethanone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-(4-Chloro-3-methylphenyl)ethanone, a valuable intermediate in pharmaceutical and chemical research. The synthesis is achieved through the Friedel-Crafts acylation of 2-chlorotoluene with acetyl chloride, utilizing aluminum chloride as a Lewis acid catalyst. This application note includes a step-by-step experimental procedure, safety precautions, and comprehensive characterization data for the final product.

Introduction

Friedel-Crafts acylation is a fundamental and widely employed method for the formation of carbon-carbon bonds in aromatic systems, leading to the synthesis of aryl ketones.[1] These ketones are versatile precursors for a variety of organic transformations and are common structural motifs in many biologically active molecules. The target compound, this compound, serves as a key building block in the development of novel therapeutic agents and other fine chemicals. This protocol outlines a reliable and reproducible method for its preparation on a laboratory scale.

Reaction Scheme

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid, aluminum chloride (AlCl₃), activates the acetyl chloride, forming a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of 2-chlorotoluene to yield the desired ketone.

G cluster_reactants Reactants cluster_product Product 2-Chlorotoluene Product 2-Chlorotoluene->Product 1. Acetyl Chloride, AlCl₃ 2. H₂O workup Acetyl_chloride Acetyl_chloride->Product

Caption: Reaction scheme for the Friedel-Crafts acylation of 2-chlorotoluene.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Amount (mol)Volume/Mass
2-Chlorotoluene126.581.0730.111.8 mL
Acetyl Chloride78.491.1040.117.9 mL
Anhydrous Aluminum Chloride133.34-0.1216.0 g
Dichloromethane (DCM)-1.326-100 mL
Hydrochloric Acid (conc.)---30 mL
Ice---100 g
Sodium Bicarbonate (sat. sol.)---50 mL
Brine (sat. NaCl sol.)---50 mL
Anhydrous Sodium Sulfate---q.s.

Equipment:

  • 500 mL three-necked round-bottom flask

  • Reflux condenser with a gas trap (e.g., CaCl₂ drying tube)

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Assemble a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a gas trap.

  • Catalyst Suspension: In a fume hood, carefully add anhydrous aluminum chloride (16.0 g, 0.12 mol) to 50 mL of dichloromethane in the reaction flask. Stir the suspension and cool the flask in an ice bath.

  • Addition of Reactants: In the addition funnel, prepare a solution of 2-chlorotoluene (11.8 mL, 0.1 mol) and acetyl chloride (7.9 mL, 0.11 mol) in 50 mL of dichloromethane.

  • Reaction: Add the solution from the addition funnel dropwise to the stirred, cooled suspension of aluminum chloride over a period of 30-45 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.

  • Work-up: Cool the reaction mixture again in an ice bath. Slowly and carefully quench the reaction by adding 100 g of crushed ice, followed by the slow addition of 30 mL of concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with 2 x 30 mL of dichloromethane.

  • Washing: Combine the organic layers and wash successively with 50 mL of saturated sodium bicarbonate solution, 50 mL of brine, and finally with 50 mL of water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

G A Assemble dry three-necked flask with condenser and addition funnel B Add AlCl₃ and DCM to the flask, cool in an ice bath A->B C Prepare a solution of 2-chlorotoluene and acetyl chloride in DCM in the addition funnel B->C D Add the solution dropwise to the AlCl₃ suspension at <10 °C C->D E Stir at room temperature for 2-3 hours D->E F Quench the reaction with ice and concentrated HCl E->F G Separate the organic layer and extract the aqueous layer with DCM F->G H Wash the combined organic layers with NaHCO₃, brine, and water G->H I Dry the organic layer with Na₂SO₄ and concentrate under reduced pressure H->I J Purify the crude product by vacuum distillation I->J

Caption: Experimental workflow for the synthesis of this compound.

Characterization Data

Physical Properties:

PropertyValue
CAS Number37074-39-8[2]
Molecular FormulaC₉H₉ClO[2]
Molecular Weight168.62 g/mol [3]
Boiling Point104-105 °C at 0.4 mmHg[2]
Density1.15 g/mL[2]

Spectroscopic Data:

¹H NMR (Proton Nuclear Magnetic Resonance):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.82d1HAr-H
7.67dd1HAr-H
7.42d1HAr-H
2.58s3H-COCH₃
2.42s3HAr-CH₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

Chemical Shift (ppm)Assignment
196.8C=O
138.9Ar-C
136.1Ar-C
132.8Ar-C
130.8Ar-CH
128.7Ar-CH
126.5Ar-CH
26.6-COCH₃
20.4Ar-CH₃

IR (Infrared) Spectroscopy:

Wavenumber (cm⁻¹)Assignment
~1685C=O stretching (ketone)
~3050C-H stretching (aromatic)
~2920C-H stretching (aliphatic)
~1600, 1480C=C stretching (aromatic ring)
~830C-H bending (aromatic, para-substitution)
~750C-Cl stretching

Mass Spectrometry (MS):

m/zAssignment
168/170[M]⁺ (molecular ion peak, showing isotopic pattern for Cl)
153/155[M-CH₃]⁺
125/127[M-COCH₃]⁺

Safety Precautions

  • This experiment must be performed in a well-ventilated fume hood.

  • Anhydrous aluminum chloride is highly corrosive and reacts violently with water. Handle with extreme care and avoid inhalation of dust.

  • Acetyl chloride is a corrosive and lachrymatory liquid. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Concentrated hydrochloric acid is highly corrosive. Handle with care.

Conclusion

The Friedel-Crafts acylation of 2-chlorotoluene provides an effective and straightforward method for the synthesis of this compound. The protocol described herein is robust and can be adapted for various scales of production. The provided characterization data will aid researchers in confirming the identity and purity of the synthesized compound, facilitating its use in subsequent research and development activities.

References

Application Notes and Protocols: Synthesis of 1-(4-Chloro-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the synthesis of 1-(4-Chloro-3-methylphenyl)ethanone, a valuable intermediate in medicinal chemistry and drug discovery. The primary synthesis route is via a Friedel-Crafts acylation of 2-chlorotoluene. This document details the reaction mechanism, provides a step-by-step experimental protocol, and presents relevant quantitative data. Furthermore, a conceptual workflow for the application of such substituted acetophenones in the drug discovery process is illustrated.

Introduction

This compound is an aromatic ketone that serves as a crucial building block in the synthesis of various heterocyclic compounds and more complex molecules with potential therapeutic applications. Its substituted phenyl ring makes it a versatile precursor for developing novel pharmacological agents. For instance, similar acetophenone derivatives are utilized in the preparation of selective peroxisome proliferator-activated receptor (PPAR) gamma modulators, a class of drugs used in the treatment of metabolic diseases.[1] The synthesis of this compound is most commonly achieved through the Friedel-Crafts acylation of 2-chlorotoluene with acetyl chloride in the presence of a Lewis acid catalyst.

Reaction Mechanism: Friedel-Crafts Acylation

The formation of this compound from 2-chlorotoluene proceeds via an electrophilic aromatic substitution reaction known as Friedel-Crafts acylation. The mechanism involves the following key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), reacts with acetyl chloride to form a highly electrophilic acylium ion (CH₃CO⁺). This is a resonance-stabilized carbocation.

  • Electrophilic Attack: The electron-rich aromatic ring of 2-chlorotoluene acts as a nucleophile and attacks the acylium ion. The methyl group is an activating ortho-, para-director, while the chlorine atom is a deactivating ortho-, para-director. The acylation occurs predominantly at the para-position relative to the chlorine atom due to steric hindrance at the ortho-positions.

  • Deprotonation and Regeneration of the Aromatic Ring: A weak base, such as the tetrachloroaluminate ion (AlCl₄⁻) formed in the first step, removes a proton from the intermediate carbocation (sigma complex). This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final product, this compound.

Experimental Protocol

This protocol is adapted from established procedures for the Friedel-Crafts acylation of toluene and is optimized for the synthesis of this compound.[2][3]

Materials:

  • 2-Chlorotoluene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Addition funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar and an addition funnel. Place the flask in an ice bath.

  • Addition of Reactants: To the flask, add anhydrous aluminum chloride (1.1 eq). Slowly add dichloromethane as the solvent.

  • In the addition funnel, place a solution of acetyl chloride (1.0 eq) in dichloromethane. Add this solution dropwise to the stirred suspension of aluminum chloride over 15-20 minutes, maintaining the temperature at 0-5 °C.

  • Following the addition of the acetyl chloride solution, add a solution of 2-chlorotoluene (1.0 eq) in dichloromethane to the addition funnel and add it dropwise to the reaction mixture over 20-30 minutes, keeping the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of concentrated hydrochloric acid, followed by ice-cold water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation.

Data Presentation

The following table summarizes the key quantitative data for the synthesis and physical properties of this compound.

ParameterValueReference
Molecular Formula C₉H₉ClO[4]
Molecular Weight 168.62 g/mol [4]
Boiling Point 104-105 °C (at 0.4 mmHg)
Density 1.15 g/mL
Typical Yield ~90-95%[5]
Purity (by GC) >98%

Note: The typical yield is based on analogous reactions and may vary depending on the specific reaction conditions and scale.

Visualizations

Reaction Mechanism Diagram

ReactionMechanism cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation Acetyl_Chloride Acetyl Chloride (CH₃COCl) Acylium_Ion Acylium Ion (CH₃CO⁺) + AlCl₄⁻ Acetyl_Chloride->Acylium_Ion + AlCl₃ AlCl3 Aluminum Chloride (AlCl₃) 2_Chlorotoluene 2-Chlorotoluene Sigma_Complex Sigma Complex (Intermediate) 2_Chlorotoluene->Sigma_Complex + CH₃CO⁺ Product This compound Sigma_Complex->Product + AlCl₄⁻ - HCl - AlCl₃

Caption: Friedel-Crafts acylation mechanism for the synthesis of this compound.

Drug Discovery Workflow

DrugDiscoveryWorkflow Start This compound (Starting Material) Synthesis Synthesis of Derivatives (e.g., Heterocycles) Start->Synthesis Screening High-Throughput Screening (Biological Assays) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt Active Compounds Preclinical Preclinical Studies (In vitro & In vivo) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug New Drug Candidate Clinical->Drug Successful Trials

Caption: Conceptual workflow for the application of substituted acetophenones in drug discovery.

References

Application Notes and Protocols: 1-(4-Chloro-3-methylphenyl)ethanone as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-(4-chloro-3-methylphenyl)ethanone as a key intermediate in the synthesis of pharmaceutically active compounds. The protocols detailed below offer a practical guide for the laboratory synthesis of a diaryl-pyrazole analog, a class of compounds known for their therapeutic potential.

Introduction

This compound is a substituted acetophenone with the chemical formula C₉H₉ClO.[1] Its molecular structure, featuring a chlorinated and methylated phenyl ring attached to an ethanone group, provides multiple reactive sites for chemical modifications. This makes it a valuable building block in medicinal chemistry for the synthesis of complex molecules, particularly heterocyclic compounds that form the core of many therapeutic agents. The presence of the chloro and methyl groups on the aromatic ring allows for the exploration of structure-activity relationships, potentially leading to the development of novel drug candidates with improved efficacy and selectivity.

Application Note 1: Synthesis of a Diaryl-Pyrazole Analog as a Potential COX-2 Inhibitor

This section details the synthesis of a hypothetical diaryl-pyrazole, 4-(5-(4-chloro-3-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide, using this compound as a starting material. This analog is structurally related to Celecoxib, a well-known selective cyclooxygenase-2 (COX-2) inhibitor. The synthetic strategy involves a two-step process: a Claisen condensation to form a 1,3-dione intermediate, followed by a cyclization reaction with a substituted hydrazine to construct the pyrazole ring.

Experimental Workflow

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Pyrazole Formation (Cyclization) A This compound D Reaction Mixture (Step 1) A->D B Ethyl trifluoroacetate B->D C Sodium ethoxide in Ethanol C->D E Acidic Workup D->E 1. Stir at reflux 2. Cool F 1-(4-Chloro-3-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (Intermediate) E->F Isolate product G 1-(4-Chloro-3-methylphenyl)-4,4,4-trifluorobutane-1,3-dione F->G J Reaction Mixture (Step 2) G->J H 4-Sulfamoylphenylhydrazine hydrochloride H->J I Ethanol (solvent) I->J K Purification (Recrystallization) J->K 1. Reflux 2. Cool L Final Product: 4-(5-(4-chloro-3-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide K->L

Caption: Synthetic workflow for a diaryl-pyrazole analog.

Experimental Protocol

Step 1: Synthesis of 1-(4-Chloro-3-methylphenyl)-4,4,4-trifluorobutane-1,3-dione

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask under a nitrogen atmosphere, add this compound.

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add ethyl trifluoroacetate to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(4-chloro-3-methylphenyl)-4,4,4-trifluorobutane-1,3-dione.

  • Purify the crude product by column chromatography or recrystallization.

Step 2: Synthesis of 4-(5-(4-chloro-3-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide

  • Dissolve the purified 1-(4-chloro-3-methylphenyl)-4,4,4-trifluorobutane-1,3-dione from Step 1 in ethanol in a round-bottom flask.

  • Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, filter the solid and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Quantitative Data Summary
ParameterExpected Value
Step 1 Yield 85-95%
Step 2 Yield 70-85%
Overall Yield 60-80%
Purity (by HPLC) >98%
Molecular Formula C₁₇H₁₂ClF₃N₃O₂S
Molecular Weight 433.81 g/mol

Application Note 2: Biological Context and Signaling Pathway

Diaryl-pyrazoles, such as the one synthesized in the protocol above, are often designed as selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme.[2][3] COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins, which are mediators of pain and inflammation.[4]

The Cyclooxygenase-2 (COX-2) Signaling Pathway

Inflammatory stimuli, such as cytokines and growth factors, trigger the release of arachidonic acid from the cell membrane by the action of phospholipase A2.[5][6][7] The free arachidonic acid is then converted into prostaglandin H2 (PGH2) by the COX enzymes (COX-1 and COX-2).[5][8] PGH2 is an unstable intermediate that is further metabolized by various tissue-specific isomerases into a series of biologically active prostaglandins (PGE2, PGD2, PGF2α, etc.) and thromboxanes.[8]

COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that are involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[3] In contrast, COX-2 is an inducible enzyme, and its expression is significantly upregulated at sites of inflammation.[9][10] The prostaglandins produced by COX-2 mediate the classic signs of inflammation: pain, heat, redness, and swelling.[4]

Selective COX-2 inhibitors, like the synthesized diaryl-pyrazole analog, are designed to specifically block the action of the COX-2 enzyme, thereby reducing the production of pro-inflammatory prostaglandins without affecting the protective functions of COX-1.[2][11] This selectivity is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[11]

G cluster_0 Cell Membrane cluster_1 Cytosol Membrane Phospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 converts to Prostaglandins Pro-inflammatory Prostaglandins (PGE2, etc.) PGH2->Prostaglandins metabolized to Inflammation Pain & Inflammation Prostaglandins->Inflammation mediates Inhibitor Diaryl-Pyrazole (COX-2 Inhibitor) Inhibitor->COX2 inhibits Stimuli Inflammatory Stimuli (Cytokines, Growth Factors) PLA2 Phospholipase A2 Stimuli->PLA2 activates PLA2->ArachidonicAcid releases

References

Application Notes and Protocols for the Quantification of 1-(4-Chloro-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-(4-Chloro-3-methylphenyl)ethanone is a substituted acetophenone derivative that may be of interest as an intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Accurate and precise quantification of this compound is crucial for process monitoring, quality control, and research applications. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The described methods are intended as a starting point for method development and validation in a research or quality control laboratory.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method provides a robust and reliable approach for the quantification of this compound in solution.

Experimental Protocol: HPLC-UV

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for good separation and peak shape.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v). The aqueous phase should be filtered and degassed.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: The detection wavelength should be set at the maximum absorbance of this compound, which is anticipated to be around 254 nm.

2. Preparation of Standard Solutions:

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

3. Sample Preparation:

  • Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

4. Calibration and Quantification:

  • Inject the working standard solutions in triplicate to generate a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared sample solutions in triplicate.

  • The concentration of this compound in the samples is determined by interpolating their peak areas from the calibration curve.

Data Presentation: HPLC-UV Method Performance

The following table summarizes the expected performance characteristics of the HPLC-UV method.

ParameterExpected Value
Retention Time (min)4.5 ± 0.2
Linearity Range (µg/mL)1 - 100
Correlation Coefficient (R²)≥ 0.999
Limit of Detection (LOD) (µg/mL)0.3
Limit of Quantification (LOQ) (µg/mL)1.0
Recovery (%)98 - 102
Precision (RSD, %)< 2.0

Visualization: HPLC-UV Experimental Workflow

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC System prep->hplc Inject column C18 Column (4.6x150mm, 5µm) hplc->column Mobile Phase (ACN:H2O 60:40) detector UV Detector (254 nm) column->detector data Data Acquisition and Processing detector->data quant Quantification data->quant Calibration Curve

Caption: Workflow for the quantification of this compound by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

For lower detection limits and higher selectivity, a GC-MS method is recommended.

Experimental Protocol: GC-MS

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for the separation of this compound.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless (or split, depending on concentration) with an injection volume of 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 20°C/min.

    • Hold: Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Spectrometry Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for this compound should be determined from a full scan analysis (e.g., m/z 168, 153, 125).

2. Preparation of Standard Solutions:

  • Stock Standard Solution (1 mg/mL): Prepare as described for the HPLC method, but use a volatile solvent such as ethyl acetate or dichloromethane.

  • Working Standard Solutions: Serially dilute the stock solution with the chosen solvent to prepare working standards in the range of 10 ng/mL to 1000 ng/mL.

3. Sample Preparation:

  • Dissolve or dilute the sample in the appropriate solvent to a concentration within the calibration range.

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up the sample and concentrate the analyte.

  • Ensure the final sample is in a volatile solvent compatible with GC analysis.

4. Calibration and Quantification:

  • Inject the working standard solutions to generate a calibration curve based on the peak area of the target ion(s).

  • Inject the prepared sample solutions.

  • Quantify the analyte in the samples using the calibration curve.

Data Presentation: GC-MS Method Performance

The following table outlines the expected performance of the GC-MS method.

ParameterExpected Value
Retention Time (min)~8.7
Linearity Range (ng/mL)10 - 1000
Correlation Coefficient (R²)≥ 0.998
Limit of Detection (LOD) (ng/mL)3
Limit of Quantification (LOQ) (ng/mL)10
Recovery (%)95 - 105
Precision (RSD, %)< 5.0

Visualization: GC-MS Experimental Workflow

GCMS_Workflow prep Sample and Standard Preparation gc Gas Chromatograph prep->gc Inject column DB-5ms Column (30m x 0.25mm) gc->column Temperature Program ms Mass Spectrometer (EI, SIM mode) column->ms Ionization data Data Acquisition and Processing ms->data quant Quantification data->quant Calibration Curve

Caption: Workflow for the quantification of this compound by GC-MS.

Disclaimer: The methods, protocols, and data presented in these application notes are illustrative and based on typical analytical practices for compounds of this class. They should be considered as a starting point for method development. It is essential to perform a full method validation in your laboratory to ensure the accuracy, precision, and reliability of the results for your specific application.

Application Notes and Protocols for 1-(4-Chloro-3-methylphenyl)ethanone Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 1-(4-Chloro-3-methylphenyl)ethanone using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are crucial for quality control, impurity profiling, and pharmacokinetic studies in drug development and chemical research.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a robust technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. This protocol outlines a reversed-phase HPLC method with UV detection.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the described HPLC method. These values are representative and may vary based on the specific instrument and laboratory conditions.

ParameterValue
Retention Time ~ 5.5 min
Limit of Detection (LOD) 20 ng/mL
Limit of Quantitation (LOQ) 62.5 ng/mL
Linearity Range 62.5 - 2500 ng/mL
Correlation Coefficient (r²) > 0.999
Recovery > 92%
Relative Standard Deviation (RSD) < 6%
Experimental Protocol

1.2.1. Materials and Reagents

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)

  • 0.45 µm syringe filters

1.2.2. Instrumentation

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

1.2.3. Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 50, 100, 500, 1000, 2500 ng/mL).

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the linear range.

  • Filtration: Filter all standard and sample solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.[1]

1.2.4. Chromatographic Conditions

  • Mobile Phase: Acetonitrile and water (e.g., 65:35 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid).[2]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30°C.[3]

  • Injection Volume: 20 µL.[3]

  • UV Detection Wavelength: 228 nm.[4]

1.2.5. Data Analysis

  • Identify the peak corresponding to this compound based on its retention time.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the analysis of volatile compounds. It provides both qualitative and quantitative information, making it ideal for the identification and confirmation of this compound.

Quantitative Data Summary

The following table presents typical quantitative parameters for the GC-MS analysis of substituted acetophenones. Actual values can differ depending on the specific instrumentation and method parameters.

ParameterValue
Retention Time ~ 6.7 min
Limit of Detection (LOD) 23 - 94 µg/L
Limit of Quantitation (LOQ) 96 - 277 µg/L
Linearity (r²) > 0.995
Accuracy (CV%) < 12.9%
Recovery 76.6 - 106.3%
Experimental Protocol

2.2.1. Materials and Reagents

  • This compound analytical standard

  • Dichloromethane or Hexane (GC grade)

  • Anhydrous sodium sulfate

  • Internal standard (e.g., a structurally similar compound not present in the sample)

2.2.2. Instrumentation

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • A non-polar or medium-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Autosampler

  • Data acquisition and analysis software

2.2.3. Sample Preparation

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in dichloromethane.

  • Working Standards: Create a series of working standards by diluting the stock solution with dichloromethane to cover the expected concentration range of the samples. Add a fixed concentration of the internal standard to each working standard.

  • Sample Extraction: For solid samples, dissolve a known amount in a suitable solvent. For liquid samples, a liquid-liquid extraction may be necessary. For instance, dilute the sample in water and extract with dichloromethane.

  • Drying: Dry the organic extract over anhydrous sodium sulfate.

  • Final Preparation: Transfer the dried extract to a GC vial. Add the internal standard at the same concentration as in the working standards.

2.2.4. GC-MS Conditions

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (for trace analysis) or Split.[5]

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: Increase to 280°C at 20°C/min

    • Final hold: Hold at 280°C for 5 minutes

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 40-400

2.2.5. Data Analysis

  • Identify the analyte peak based on its retention time and the fragmentation pattern in the mass spectrum.

  • Quantify the analyte using the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Create a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Determine the concentration of the analyte in the sample from the calibration curve.

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Sample Collection Dissolution Dissolution/Extraction Sample->Dissolution Filtration Filtration/Cleanup Dissolution->Filtration Vial Transfer to Vial Filtration->Vial HPLC HPLC Analysis Vial->HPLC Liquid Injection GCMS GC-MS Analysis Vial->GCMS Liquid Injection Data_Acquisition Data Acquisition HPLC->Data_Acquisition GCMS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Report Reporting Quantification->Report

Caption: General experimental workflow for the analysis of this compound.

Analytical Technique Comparison

G cluster_hplc HPLC cluster_gcms GC-MS cluster_considerations Key Considerations Analyte This compound HPLC_Node HPLC Analyte->HPLC_Node Analysis by GCMS_Node GC-MS Analyte->GCMS_Node Analysis by HPLC_Adv Advantages: - Suitable for non-volatile compounds - High precision and accuracy HPLC_Node->HPLC_Adv Volatility Volatility HPLC_Node->Volatility Less dependent on Thermal_Stability Thermal Stability HPLC_Node->Thermal_Stability Good for thermally labile Concentration Concentration HPLC_Node->Concentration Good for higher concentrations GCMS_Adv Advantages: - High sensitivity and selectivity - Provides structural information GCMS_Node->GCMS_Adv GCMS_Node->Volatility Requires GCMS_Node->Thermal_Stability Requires GCMS_Node->Concentration Excellent for trace analysis

Caption: Logical relationship between analytical techniques and key analyte properties.

References

Application Notes and Protocols: Derivatization of 1-(4-Chloro-3-methylphenyl)ethanone for Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chloro-3-methylphenyl)ethanone is a substituted acetophenone that serves as a versatile starting material for the synthesis of various heterocyclic and bicyclic compounds. Its chemical structure, featuring a reactive acetyl group and a substituted phenyl ring, makes it an ideal scaffold for generating a diverse library of derivatives for biological screening. The derivatization of this compound, particularly into chalcones and Schiff bases, has garnered significant interest in medicinal chemistry. Chalcones and their derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4] Similarly, Schiff bases, characterized by the azomethine group, are also recognized for their broad spectrum of biological activities, such as antibacterial, antifungal, and antitumor properties.[5][6][7]

These application notes provide detailed protocols for the synthesis of chalcone and Schiff base derivatives from this compound and subsequent biological screening to evaluate their potential as antimicrobial, anticancer, and anti-inflammatory agents.

Derivatization Strategies

The primary strategies for the derivatization of this compound involve the reaction of its acetyl group. Two common and effective approaches are the Claisen-Schmidt condensation to form chalcones and condensation with primary amines to yield Schiff bases.

  • Chalcone Synthesis (via Claisen-Schmidt Condensation): This reaction involves the base-catalyzed condensation of an aromatic ketone (this compound) with an aromatic aldehyde. The resulting α,β-unsaturated ketone, known as a chalcone, possesses a flexible backbone that can be readily modified by varying the substituents on the aromatic aldehyde.[8][9][10][11]

  • Schiff Base Synthesis: Schiff bases are formed through the condensation of the carbonyl group of this compound with a primary amine. The resulting imine or azomethine group is a key pharmacophore that contributes to the biological activity of these compounds.[6][7][12]

Experimental Protocols

Protocol 1: Synthesis of a Chalcone Derivative

This protocol describes the synthesis of (E)-1-(4-chloro-3-methylphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, a representative chalcone derivative.

Materials:

  • This compound

  • 4-Hydroxybenzaldehyde

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Hydrochloric acid (HCl), dilute

  • Round bottom flask

  • Magnetic stirrer

  • Stir bar

  • Beakers

  • Buchner funnel and filter paper

  • Melting point apparatus

  • TLC plates (silica gel)

Procedure:

  • In a 100 mL round bottom flask, dissolve 1.83 g (0.01 mol) of this compound and 1.22 g (0.01 mol) of 4-hydroxybenzaldehyde in 30 mL of ethanol.

  • Cool the mixture in an ice bath and slowly add 10 mL of 40% aqueous NaOH solution dropwise with constant stirring.

  • Continue stirring the reaction mixture in the ice bath for 2-3 hours.

  • Allow the mixture to stand at room temperature overnight.

  • Pour the reaction mixture into 200 mL of crushed ice and acidify with dilute HCl to pH 5-6.

  • Filter the precipitated solid using a Buchner funnel, wash thoroughly with cold water until the washings are neutral.

  • Dry the crude product and recrystallize from ethanol to obtain pure (E)-1-(4-chloro-3-methylphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one.

  • Determine the melting point and check the purity by TLC.

Protocol 2: Synthesis of a Schiff Base Derivative

This protocol details the synthesis of (E)-N-(4-aminobenzyl)-1-(4-chloro-3-methylphenyl)ethan-1-imine, a representative Schiff base derivative.

Materials:

  • This compound

  • 4-Aminobenzylamine

  • Methanol

  • Glacial acetic acid

  • Round bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers

  • Buchner funnel and filter paper

  • Melting point apparatus

Procedure:

  • In a 100 mL round bottom flask, dissolve 1.83 g (0.01 mol) of this compound in 25 mL of methanol.

  • To this solution, add 1.22 g (0.01 mol) of 4-aminobenzylamine.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction completion using TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The solid product that separates out is filtered, washed with a small amount of cold methanol, and dried.

  • Recrystallize the crude product from ethanol to get pure (E)-N-(4-aminobenzyl)-1-(4-chloro-3-methylphenyl)ethan-1-imine.

  • Determine the melting point and characterize the compound.

Biological Screening Protocols

Protocol 3: Antimicrobial Screening (Agar Well Diffusion Method)

This protocol is used to assess the antibacterial and antifungal activity of the synthesized derivatives.[13]

Materials:

  • Synthesized derivatives (dissolved in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Nutrient Agar (for bacteria)

  • Sabouraud Dextrose Agar (for fungi)

  • Sterile petri dishes

  • Sterile cork borer (6 mm diameter)

  • Micropipettes

  • Incubator

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Standard antifungal (e.g., Fluconazole)

  • DMSO (as negative control)

Procedure:

  • Prepare sterile agar plates by pouring molten and cooled Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) into sterile petri dishes.

  • Allow the agar to solidify.

  • Prepare a microbial inoculum of the test organisms and spread it evenly over the surface of the agar plates.

  • Using a sterile cork borer, create wells of 6 mm diameter in the agar.

  • Add 100 µL of the test compound solution (e.g., 100 µg/mL in DMSO) into the wells.

  • Similarly, add the standard antibiotic/antifungal and DMSO into separate wells.

  • Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48 hours.

  • After incubation, measure the diameter of the zone of inhibition in millimeters.

Protocol 4: Anticancer Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[14][15]

Materials:

  • Human cancer cell line (e.g., MCF-7 - breast cancer, A549 - lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized derivatives (dissolved in DMSO)

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Multi-well plate reader

  • Standard anticancer drug (e.g., Doxorubicin)

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the synthesized derivatives (e.g., 10, 25, 50, 100 µM) and incubate for 48 hours.

  • Include wells with untreated cells (control) and cells treated with the standard drug.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a multi-well plate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 5: Anti-inflammatory Screening (COX-2 Inhibition Assay)

This in vitro assay determines the ability of the synthesized compounds to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.[16][17]

Materials:

  • COX-2 enzyme

  • Arachidonic acid (substrate)

  • Reaction buffer

  • Synthesized derivatives (dissolved in DMSO)

  • 96-well plate

  • Plate reader

  • Standard COX-2 inhibitor (e.g., Celecoxib)

Procedure:

  • In a 96-well plate, add the reaction buffer, the COX-2 enzyme, and the test compound at various concentrations.

  • Pre-incubate the mixture for 15 minutes at room temperature.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specified time (e.g., 10 minutes) at 37°C.

  • Stop the reaction and measure the product formation (e.g., prostaglandin E2) using an appropriate detection method (e.g., ELISA or a fluorometric probe).

  • Include a control (no inhibitor) and a standard inhibitor.

  • Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Data Presentation

The quantitative data obtained from the biological screening should be summarized in tables for clear comparison.

Table 1: Antimicrobial Activity of Synthesized Derivatives (Zone of Inhibition in mm)

CompoundS. aureusE. coliC. albicans
Chalcone Derivative181512
Schiff Base Derivative201715
Ciprofloxacin2522-
Fluconazole--20
DMSO000

Table 2: Anticancer Activity (IC50 values in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)
Chalcone Derivative15.221.5
Schiff Base Derivative12.818.9
Doxorubicin0.81.2

Table 3: Anti-inflammatory Activity (COX-2 Inhibition)

CompoundIC50 (µM)
Chalcone Derivative8.5
Schiff Base Derivative6.2
Celecoxib0.5

Visualizations

Derivatization_Workflow cluster_synthesis Synthesis start 1-(4-Chloro-3- methylphenyl)ethanone aldehyde Aromatic Aldehyde start->aldehyde amine Primary Amine start->amine chalcone Chalcone Derivative aldehyde->chalcone Claisen-Schmidt schiff_base Schiff Base Derivative amine->schiff_base Condensation screening Biological Screening chalcone->screening schiff_base->screening

Caption: Workflow for the derivatization of this compound.

Signaling_Pathway stimulus Inflammatory Stimulus pla2 PLA2 stimulus->pla2 cell_membrane Cell Membrane aa Arachidonic Acid pla2->aa releases cox2 COX-2 aa->cox2 pgs Prostaglandins cox2->pgs catalyzes inflammation Inflammation pgs->inflammation derivative Synthesized Derivative derivative->cox2 Inhibits

Caption: Hypothetical inhibition of the COX-2 signaling pathway by a synthesized derivative.

Screening_Workflow cluster_results Results start Synthesized Derivatives antimicrobial Antimicrobial Screening (Agar Well Diffusion) start->antimicrobial anticancer Anticancer Screening (MTT Assay) start->anticancer anti_inflammatory Anti-inflammatory Screening (COX-2 Inhibition) start->anti_inflammatory inhibition_zone Zone of Inhibition antimicrobial->inhibition_zone ic50_cancer IC50 Values (Cancer Cells) anticancer->ic50_cancer ic50_cox IC50 Values (COX-2) anti_inflammatory->ic50_cox

Caption: Workflow for the biological screening of synthesized derivatives.

References

Application Notes and Protocols for the Scalable Synthesis of 1-(4-Chloro-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chloro-3-methylphenyl)ethanone, also known as 4-chloro-3-methylacetophenone, is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its chemical structure consists of a phenyl ring substituted with a chlorine atom, a methyl group, and an acetyl group, providing a versatile scaffold for further chemical modifications. This document provides detailed protocols for the scalable synthesis of this compound, primarily through the Friedel-Crafts acylation of 2-chlorotoluene. The information is intended to guide researchers in the efficient and safe production of this important chemical intermediate.

Reaction Overview: Friedel-Crafts Acylation

The most common and scalable method for the synthesis of this compound is the Friedel-Crafts acylation of 2-chlorotoluene with an acylating agent, typically acetyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][2][3] The reaction proceeds via an electrophilic aromatic substitution mechanism where the acylium ion, generated from acetyl chloride and the Lewis acid, attacks the aromatic ring of 2-chlorotoluene.[4][5][6] Due to the directing effects of the chloro and methyl substituents, the acylation occurs predominantly at the para-position relative to the chlorine atom.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound

This protocol is suitable for laboratory-scale synthesis and can be scaled up with appropriate modifications.

Materials:

  • 2-Chlorotoluene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, suspend anhydrous aluminum chloride (1.1 to 1.3 equivalents) in anhydrous dichloromethane.[1] Cool the suspension in an ice bath with continuous stirring.

  • Formation of Acylium Ion: Slowly add acetyl chloride (1.0 to 1.1 equivalents) dropwise to the cooled suspension via the dropping funnel.[7] The addition should be controlled to maintain the temperature of the reaction mixture below 10 °C. Stir the mixture for an additional 15-30 minutes after the addition is complete to ensure the formation of the acylium ion complex.

  • Acylation Reaction: Add 2-chlorotoluene (1.0 equivalent) to the dropping funnel and add it dropwise to the reaction mixture. The rate of addition should be carefully controlled to manage the exothermic reaction and maintain the temperature below 10 °C.[2]

  • Reaction Completion: After the addition of 2-chlorotoluene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 1-3 hours or until the reaction is complete (monitored by TLC or GC). For some less reactive substrates, gentle heating under reflux may be required.[2]

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid.[7] This will quench the reaction and decompose the aluminum chloride complex.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound as a clear liquid.[2]

Characterization Data:

  • Appearance: Colorless to light yellow liquid.

  • Molecular Formula: C₉H₉ClO[8]

  • Molecular Weight: 168.62 g/mol [8]

  • Boiling Point: 104-105 °C at 0.4 mmHg

Data Presentation

Table 1: Stoichiometry and Yield for Lab-Scale Synthesis

ReagentMolar RatioMolecular Weight ( g/mol )Amount (for 0.1 mol scale)
2-Chlorotoluene1.0126.5812.66 g (11.6 mL)
Acetyl Chloride1.0578.508.24 g (7.4 mL)
Aluminum Chloride1.2133.3416.00 g
Product 168.62 Expected Yield (80-90%): 13.5 - 15.2 g

Mandatory Visualizations

Logical Workflow for the Synthesis

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2-Chlorotoluene 2-Chlorotoluene Friedel-Crafts Acylation Friedel-Crafts Acylation 2-Chlorotoluene->Friedel-Crafts Acylation Acetyl Chloride Acetyl Chloride Acetyl Chloride->Friedel-Crafts Acylation Aluminum Chloride Aluminum Chloride Aluminum Chloride->Friedel-Crafts Acylation Quenching Quenching Friedel-Crafts Acylation->Quenching Reaction Mixture Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Vacuum Distillation Vacuum Distillation Concentration->Vacuum Distillation Crude Product This compound This compound Vacuum Distillation->this compound

Caption: Workflow for the synthesis of this compound.

Signaling Pathway of the Friedel-Crafts Acylation

Friedel_Crafts_Acylation AcCl Acetyl Chloride (CH₃COCl) Acylium Acylium Ion [CH₃C=O]⁺ AcCl->Acylium + AlCl₃ AlCl3 Aluminum Chloride (AlCl₃) AlCl3->Acylium Intermediate Sigma Complex (Carbocation Intermediate) Acylium->Intermediate Chlorotoluene 2-Chlorotoluene Chlorotoluene->Intermediate Electrophilic Attack Product This compound Intermediate->Product - H⁺ AlCl4 [AlCl₄]⁻ Intermediate->AlCl4 AlCl4->AlCl3 Regeneration HCl HCl AlCl4->HCl

Caption: Mechanism of the Friedel-Crafts Acylation.

Safety Precautions

  • The Friedel-Crafts acylation is an exothermic reaction and requires careful temperature control, especially during the addition of reagents.

  • Anhydrous aluminum chloride is highly reactive with water and should be handled in a dry environment. It is also corrosive and can cause severe burns.

  • Acetyl chloride is a corrosive and lachrymatory substance.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Conclusion

The Friedel-Crafts acylation of 2-chlorotoluene provides a reliable and scalable route to this compound. By carefully controlling the reaction conditions, particularly temperature and stoichiometry, high yields of the desired product can be achieved. The provided protocols offer a solid foundation for researchers to produce this valuable intermediate for applications in drug discovery and development. Further optimization of reaction parameters may be necessary to adapt the synthesis to specific large-scale production requirements.

References

Application Notes and Protocols: 1-(4-Chloro-3-methylphenyl)ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chloro-3-methylphenyl)ethanone is a substituted acetophenone that serves as a versatile starting material and key building block in medicinal chemistry. Its chemical structure, featuring a reactive ketone group and a substituted phenyl ring, allows for a variety of chemical modifications, making it an attractive scaffold for the synthesis of novel bioactive compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the development of potential therapeutic agents, with a focus on anticancer and antimicrobial applications.

Application Notes

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of heterocyclic compounds, most notably pyridazinone derivatives. These derivatives have demonstrated a broad spectrum of biological activities.

Anticancer Applications

Derivatives of this compound have shown promising potential as anticancer agents. The pyridazinone core, synthesized from this starting material, is a key pharmacophore in compounds designed to target various aspects of cancer cell proliferation and survival.

  • Kinase Inhibition: The scaffold can be elaborated to generate inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. For instance, derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[1]

  • Cytotoxicity against Cancer Cell Lines: Pyridazinone derivatives synthesized from the title compound have exhibited cytotoxic effects against a range of human cancer cell lines, including breast adenocarcinoma (MCF-7), murine mastocytoma (P815), and gastric adenocarcinoma (AGS).[2][3]

  • Induction of Apoptosis: Mechanistic studies have suggested that some of these compounds exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[1]

Antimicrobial Applications

The this compound scaffold has also been utilized in the synthesis of compounds with significant antimicrobial properties.

  • Antibacterial and Antifungal Activity: Pyridazinone-based derivatives have shown activity against various bacterial and fungal strains. For example, certain synthesized compounds have displayed potent antibacterial activity against Staphylococcus aureus and significant antifungal activity against Candida albicans.[1]

Quantitative Data

The following tables summarize the biological activity data for representative compounds derived from this compound and its analogs.

Table 1: Anticancer Activity of Pyridazinone Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Derivative 1MCF-7 (Breast Adenocarcinoma)MTT Assay14.5 - 40[2]
Derivative 2P815 (Murine Mastocytoma)MTT Assay35 - 82.5[2]
Compound 12 AGS (Gastric Adenocarcinoma)MTT AssayGood anti-proliferative effects[3]
Compound 22 AGS (Gastric Adenocarcinoma)MTT AssayGood anti-proliferative effects[3]
Compound 17a VEGFR-2Kinase Assay60% inhibition at 10 µM[1]
Compound 10l A549/ATCC (Lung Carcinoma)SRB AssayGI50 = 1.66 - 100[1]

Table 2: Antimicrobial Activity of Pyridazinone Derivatives

Compound IDMicroorganismAssay TypeMIC (µg/mL)Reference
Compound 10h Staphylococcus aureusBroth Dilution16[1]
Compound 8g Candida albicansBroth Dilution16[1]

Experimental Protocols

Protocol 1: Synthesis of 6-(4-Chloro-3-methylphenyl)-4,5-dihydropyridazin-3(2H)-one

This protocol describes a general two-step synthesis of a pyridazinone derivative from this compound, based on established methodologies such as Friedel-Crafts acylation followed by cyclization.

Step 1: Friedel-Crafts Acylation to form 3-(4-Chloro-3-methylbenzoyl)propanoic acid

  • To a stirred solution of this compound (1 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon), add succinic anhydride (1.1 eq.).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Carefully add anhydrous aluminum chloride (AlCl₃) (2.5 eq.) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 3-(4-Chloro-3-methylbenzoyl)propanoic acid.

Step 2: Cyclization to form 6-(4-Chloro-3-methylphenyl)-4,5-dihydropyridazin-3(2H)-one

  • To a solution of 3-(4-Chloro-3-methylbenzoyl)propanoic acid (1 eq.) in a suitable solvent (e.g., ethanol or acetic acid), add hydrazine hydrate (2-3 eq.).[4]

  • Reflux the reaction mixture for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold solvent, and dry.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography to obtain 6-(4-Chloro-3-methylphenyl)-4,5-dihydropyridazin-3(2H)-one.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for evaluating the cytotoxic activity of synthesized compounds against cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, AGS) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). Dilute the stock solutions with culture medium to achieve a range of final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).[3]

  • Incubate the plates for 48-72 hours at 37 °C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the compound concentration.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes a general method for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds.

  • Preparation of Inoculum: Prepare a bacterial or fungal suspension in sterile broth and adjust the turbidity to match a 0.5 McFarland standard.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 1-(4-Chloro-3- methylphenyl)ethanone intermediate 3-(4-Chloro-3-methylbenzoyl) propanoic acid start->intermediate Friedel-Crafts Acylation (Succinic anhydride, AlCl3) product 6-(4-Chloro-3-methylphenyl)- 4,5-dihydropyridazin-3(2H)-one intermediate->product Cyclization (Hydrazine hydrate) cytotoxicity In Vitro Cytotoxicity (MTT Assay) product->cytotoxicity antimicrobial Antimicrobial Susceptibility (Broth Microdilution) product->antimicrobial kinase_assay Kinase Inhibition Assay (e.g., VEGFR-2) product->kinase_assay

Caption: General experimental workflow for the synthesis and biological evaluation of pyridazinone derivatives.

signaling_pathway cluster_VEGFR VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PKC PKC PLCg->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Proliferation, Survival ERK->Angiogenesis Promotes Pyridazinone Pyridazinone Derivative (from this compound) Pyridazinone->VEGFR2 Inhibits

Caption: Proposed mechanism of action for anticancer pyridazinone derivatives via inhibition of the VEGFR-2 signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Chloro-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1-(4-Chloro-3-methylphenyl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize the synthesis of this key intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method is the Friedel-Crafts acylation of 3-chlorotoluene using an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1]

Q2: What are the expected major and minor products in the Friedel-Crafts acylation of 3-chlorotoluene?

A2: The major product is the desired this compound. This is due to the directing effects of the substituents on the aromatic ring. The methyl group is an activating ortho, para-director, while the chlorine atom is a deactivating ortho, para-director. The acetyl group will preferentially add to the position that is para to the strongly activating methyl group (position 4), which is also sterically less hindered. Minor isomeric byproducts, such as 1-(2-chloro-5-methylphenyl)ethanone and 1-(4-chloro-2-methylphenyl)ethanone, may also be formed.

Q3: Why is a stoichiometric amount of Lewis acid catalyst required in Friedel-Crafts acylation?

A3: Unlike Friedel-Crafts alkylation, acylation requires a stoichiometric amount of the Lewis acid catalyst because the product, an aryl ketone, is a Lewis base and forms a stable complex with the catalyst.[1][2] This complex deactivates the catalyst, preventing it from participating further in the reaction. An aqueous workup is necessary to break this complex and isolate the ketone product.

Q4: Can polyacylation occur in this reaction?

A4: Polyacylation is generally not a significant issue in Friedel-Crafts acylation. The acetyl group introduced onto the aromatic ring is an electron-withdrawing group, which deactivates the ring towards further electrophilic aromatic substitution, thus preventing the addition of multiple acetyl groups.[3]

Q5: What are some common issues that can lead to low yields?

A5: Low yields can result from several factors:

  • Moisture: The Lewis acid catalyst, AlCl₃, is highly sensitive to moisture and will be deactivated by water. It is crucial to use anhydrous reagents and glassware.

  • Inadequate Temperature Control: The reaction is exothermic, and elevated temperatures can lead to the formation of undesired side products and charring.[4] Maintaining a low temperature, especially during the initial addition of reagents, is critical.

  • Suboptimal Reagent Stoichiometry: An incorrect ratio of reactants to the catalyst can lead to an incomplete reaction or the formation of byproducts.

  • Improper Work-up: Inefficient extraction or purification can result in product loss.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst (due to moisture).2. Reaction temperature too low.3. Insufficient reaction time.1. Ensure all glassware is oven-dried and reagents are anhydrous. Handle AlCl₃ in a glove box or under an inert atmosphere.2. Allow the reaction to slowly warm to room temperature after the initial addition at low temperature and monitor by TLC.3. Increase the reaction time and monitor the progress by TLC until the starting material is consumed.
Formation of Multiple Isomers 1. Reaction temperature is too high, reducing regioselectivity.2. Incorrect choice of solvent.1. Maintain a low temperature (0-5 °C) during the addition of the acylating agent.[4]2. Use a non-polar solvent like dichloromethane or carbon disulfide, as polar solvents can sometimes alter isomer distribution.
Dark, Tarry Reaction Mixture 1. Reaction temperature was too high, causing decomposition.2. Localized overheating during reagent addition.1. Improve cooling and maintain a consistent low temperature throughout the addition.2. Add the acylating agent or the 3-chlorotoluene solution dropwise with vigorous stirring to dissipate heat effectively.
Difficulty in Isolating the Product 1. Incomplete hydrolysis of the aluminum chloride-ketone complex.2. Formation of an emulsion during aqueous workup.1. Ensure the reaction mixture is poured onto a sufficient amount of crushed ice and concentrated HCl with vigorous stirring to fully decompose the complex.2. Add a saturated solution of NaCl (brine) during the extraction to help break up emulsions.

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of 3-Chlorotoluene

This protocol provides a general procedure for the synthesis of this compound.

Materials:

  • 3-Chlorotoluene

  • Acetyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath.

Procedure:

  • Reaction Setup: Assemble a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

  • Catalyst Suspension: In the reaction flask, suspend anhydrous aluminum chloride (1.1 to 1.3 equivalents) in anhydrous dichloromethane. Cool the suspension to 0-5 °C using an ice bath.

  • Acylating Agent Addition: Add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension of aluminum chloride in dichloromethane while maintaining the temperature between 0-5 °C.

  • Aromatic Substrate Addition: To the resulting mixture, add 3-chlorotoluene (1.0 equivalent), also dissolved in a small amount of anhydrous dichloromethane, dropwise from the dropping funnel over a period of 30-60 minutes. Ensure the temperature does not rise above 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash successively with water, 5% sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water or hexane) to yield pure this compound.

Data Presentation

Table 1: Influence of Reaction Conditions on Yield (Illustrative)

Entry Catalyst (equiv.) Solvent Temperature (°C) Time (h) Yield (%) Isomer Ratio (4-Cl-3-Me : others)
1AlCl₃ (1.1)Dichloromethane0 to RT38595:5
2AlCl₃ (1.3)Dichloromethane0 to RT39097:3
3FeCl₃ (1.1)Dichloromethane0 to RT57090:10
4AlCl₃ (1.1)Carbon Disulfide0 to RT38896:4
5AlCl₃ (1.1)Nitrobenzene0 to RT36585:15

Note: The data in this table is illustrative and intended to show general trends. Actual results may vary.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Friedel-Crafts Acylation cluster_workup Work-up and Purification prep_reagents Prepare Anhydrous Reagents and Glassware catalyst_suspension Suspend AlCl3 in DCM (0-5 °C) prep_reagents->catalyst_suspension add_acyl_chloride Add Acetyl Chloride Dropwise (0-5 °C) catalyst_suspension->add_acyl_chloride add_substrate Add 3-Chlorotoluene Solution Dropwise (<10 °C) add_acyl_chloride->add_substrate react Stir at Room Temperature (2-4 h) add_substrate->react quench Quench with Ice/HCl react->quench extract Extract with DCM quench->extract wash Wash with H2O, NaHCO3, Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Distillation/Recrystallization) concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product moisture Moisture Contamination start->moisture temp Improper Temperature Control start->temp isomers Isomer Formation start->isomers workup Inefficient Work-up start->workup anhydrous Use Anhydrous Reagents/Glassware moisture->anhydrous cool Maintain Low Temp. During Addition temp->cool isomers->cool solvent Optimize Solvent Choice isomers->solvent extract_tech Improve Extraction Technique workup->extract_tech

Caption: Troubleshooting logic for improving synthesis yield and purity.

References

common side products in the synthesis of 1-(4-Chloro-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Chloro-3-methylphenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

A1: The most common and direct method for synthesizing this compound is the Friedel-Crafts acylation of 2-chlorotoluene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Q2: What are the most common side products in this synthesis?

A2: The primary side products are positional isomers of the desired product, formed due to the directing effects of the chloro and methyl substituents on the aromatic ring of 2-chlorotoluene. The most significant isomeric byproduct is typically 1-(3-chloro-4-methylphenyl)ethanone . Other potential, though usually minor, isomers include 1-(2-chloro-3-methylphenyl)ethanone and 1-(2-chloro-5-methylphenyl)ethanone.

Q3: Why is the formation of isomeric side products a common issue?

A3: In the Friedel-Crafts acylation of 2-chlorotoluene, the existing chloro and methyl groups direct the incoming acetyl group to different positions on the aromatic ring. The methyl group is an ortho-, para-director, while the chloro group is also an ortho-, para-director, but is deactivating. This leads to a mixture of products, with the substitution occurring at the positions most activated by the combined electronic and steric effects of these two groups.

Q4: Can polysubstitution be a problem?

A4: Friedel-Crafts acylation, unlike alkylation, is generally not prone to polysubstitution. The acetyl group introduced onto the aromatic ring is an electron-withdrawing group, which deactivates the ring towards further electrophilic aromatic substitution, thus preventing the addition of a second acetyl group.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Inactive catalyst (e.g., hydrated AlCl₃).- Insufficient reaction time or temperature.- Loss of product during workup and purification.- Use fresh, anhydrous aluminum chloride and handle it under anhydrous conditions.- Monitor the reaction by TLC or GC to ensure completion. Reaction temperature may need to be optimized.- Ensure efficient extraction and minimize transfers. Use appropriate purification techniques like fractional distillation or column chromatography.
High Percentage of Isomeric Side Products - Non-optimal reaction temperature.- Incorrect stoichiometry of reactants and catalyst.- Lowering the reaction temperature can sometimes improve regioselectivity. Start with dropwise addition of the acylating agent at a low temperature (e.g., 0-5 °C).- A stoichiometric amount of the Lewis acid catalyst is typically required because both the reactant and product can form complexes with it.[1] Ensure accurate measurement of all reagents.
Dark-colored Reaction Mixture or Product - Reaction temperature too high, leading to decomposition.- Presence of impurities in starting materials.- Maintain the recommended reaction temperature. Use a controlled heating mantle or oil bath.- Use pure, distilled starting materials.
Difficult Separation of Isomers - Similar boiling points and polarities of the isomers.- Fractional distillation under reduced pressure can be effective if the boiling points are sufficiently different.- For challenging separations, column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) is recommended.
Incomplete Reaction - Insufficient amount of catalyst.- Deactivated starting material (less likely with 2-chlorotoluene).- Ensure at least a stoichiometric amount of AlCl₃ is used relative to the acylating agent.- Confirm the identity and purity of the 2-chlorotoluene starting material.

Quantitative Data on Product Distribution

Substrate Acylating Agent Catalyst Product Distribution Reference
TolueneAcetic AnhydrideAlCl₃p-methylacetophenone: 95.8%o-methylacetophenone: 2.7%m-methylacetophenone: 1.2%[2]

Note: This data is for the acylation of toluene and serves as an illustrative example. The isomer ratios for the acylation of 2-chlorotoluene may differ due to the electronic and steric influence of the chlorine atom.

Experimental Protocol: Friedel-Crafts Acylation of Toluene

This protocol for the acylation of toluene can be adapted for the synthesis of this compound by substituting toluene with 2-chlorotoluene. Careful optimization of reaction conditions may be necessary.

Materials:

  • Anhydrous Toluene

  • Acetic Anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • 5% Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., containing calcium chloride) to protect the reaction from atmospheric moisture.

  • Reagent Addition:

    • To the flask, add anhydrous aluminum chloride (1.1 to 1.2 equivalents) and anhydrous dichloromethane.

    • Cool the suspension in an ice bath with stirring.

    • Prepare a solution of acetyl chloride (1 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.

    • Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over a period of 15-30 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, add anhydrous toluene (1 equivalent) dropwise from the dropping funnel over 15-30 minutes, again keeping the temperature low.

  • Reaction: After the addition of toluene, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This should be done in a large beaker with vigorous stirring.

    • Separate the organic layer using a separatory funnel.

    • Wash the organic layer sequentially with water, 5% sodium hydroxide solution, and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent (dichloromethane) by rotary evaporation.

    • The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Visualizing the Synthetic Pathway and Side Reactions

The following diagrams illustrate the main synthetic pathway and the formation of the primary isomeric side product.

Synthesis_Pathway 2-Chlorotoluene 2-Chlorotoluene Desired_Product This compound 2-Chlorotoluene->Desired_Product Friedel-Crafts Acylation Acetyl_Chloride Acetyl Chloride / AlCl3 Acetyl_Chloride->Desired_Product

Caption: Main synthetic route to this compound.

Side_Reaction_Pathway cluster_main Main Reaction cluster_side Side Reaction 2-Chlorotoluene_main 2-Chlorotoluene Acylation_main Acylation at C4 2-Chlorotoluene_main->Acylation_main Product_main This compound (Desired Product) Acylation_main->Product_main 2-Chlorotoluene_side 2-Chlorotoluene Acylation_side Acylation at C5 2-Chlorotoluene_side->Acylation_side Product_side 1-(3-chloro-4-methylphenyl)ethanone (Isomeric Side Product) Acylation_side->Product_side

References

troubleshooting guide for the synthesis of substituted acetophenones

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of substituted acetophenones, a common challenge for researchers in organic synthesis and drug development.

Section 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. However, its success is highly dependent on substrate reactivity, catalyst choice, and reaction conditions. This section addresses common issues encountered during this reaction.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts acylation reaction is resulting in a very low yield. What are the common causes?

A1: Low yields in Friedel-Crafts acylation can stem from several factors:

  • Inadequate Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) may be old, hydrated, or of insufficient quantity. Anhydrous conditions are crucial as moisture deactivates the catalyst. A stoichiometric amount of the catalyst is often required because it complexes with the product ketone.[1]

  • Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CF₃, -SO₃H) on the aromatic substrate can render it too unreactive for Friedel-Crafts acylation.[2]

  • Substrate or Product Instability: The starting material or the resulting acetophenone derivative may be unstable under the reaction conditions, leading to decomposition.

  • Suboptimal Reaction Temperature: The reaction temperature can significantly influence the outcome. For some substrates, higher temperatures may be required to drive the reaction to completion, while for others, it may lead to side reactions and decomposition.

  • Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.

Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity?

A2: The formation of multiple products is often due to:

  • Isomer Formation: When the aromatic ring is substituted, acylation can occur at different positions (ortho, meta, para). The directing effect of the substituent and steric hindrance play a crucial role. For example, in the acylation of anisole, both ortho- and para-methoxyacetophenone are typically formed.[3] The para isomer is usually the major product due to less steric hindrance.

  • Polyacylation: While less common than in Friedel-Crafts alkylation, polyacylation can occur with highly activated aromatic rings. The introduction of the deactivating acyl group generally prevents a second acylation.[2]

To improve selectivity, consider the following:

  • Choice of Catalyst: The nature of the Lewis acid can influence the isomer distribution.

  • Reaction Temperature: Lower temperatures often favor the formation of the para isomer in what is known as thermodynamic control, while higher temperatures can favor the ortho isomer (kinetic control).[4]

  • Solvent: The polarity of the solvent can also affect the regioselectivity.[4]

Q3: How do I choose the right Lewis acid catalyst for my reaction?

A3: The choice of Lewis acid depends on the reactivity of the aromatic substrate and the acylating agent.

  • For activated or moderately reactive aromatic rings: Milder Lewis acids like FeCl₃ or ZnCl₂ can be effective.

  • For less reactive aromatic rings: A stronger Lewis acid like AlCl₃ is typically required.[5][6]

  • Solid acid catalysts: Supported catalysts like H₃PW₁₂O₄₀/SiO₂ have been shown to be effective in some cases, offering potential for easier separation and reuse.[7]

Q4: My starting material has a hydroxyl or amino group. Can I still perform a Friedel-Crafts acylation?

A4: Aromatic compounds with -OH or -NH₂ groups are generally unsuitable for direct Friedel-Crafts acylation. These functional groups have lone pairs of electrons that coordinate with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. It is necessary to protect these functional groups before carrying out the acylation.

Troubleshooting Workflow for Low Yield in Friedel-Crafts Acylation

Troubleshooting_FC_Acylation start Low Yield in Friedel-Crafts Acylation check_catalyst Check Catalyst Activity & Quantity start->check_catalyst catalyst_issue Is the catalyst old, hydrated, or substoichiometric? check_catalyst->catalyst_issue check_substrate Evaluate Substrate Reactivity substrate_issue Does the substrate have strong deactivating groups? check_substrate->substrate_issue check_conditions Optimize Reaction Conditions conditions_issue Are temperature and reaction time optimized? check_conditions->conditions_issue check_workup Review Workup & Purification workup_issue Is product being lost during extraction or purification? check_workup->workup_issue catalyst_issue->check_substrate No solution_catalyst Use fresh, anhydrous catalyst in stoichiometric amounts. catalyst_issue->solution_catalyst Yes substrate_issue->check_conditions No solution_substrate Consider an alternative synthesis route. substrate_issue->solution_substrate Yes conditions_issue->check_workup No solution_conditions Systematically vary temperature and monitor by TLC. conditions_issue->solution_conditions Yes solution_workup Optimize extraction pH and choice of purification method. workup_issue->solution_workup Yes

Caption: Troubleshooting flowchart for low yield in Friedel-Crafts acylation.

Quantitative Data: Comparison of Catalysts in the Acylation of Toluene
CatalystAcylating AgentTemperature (°C)Reaction Time (h)Yield of Methylacetophenones (%)Reference
FeSO₄ (activated)Acetyl HalidesRoom Temp->90[8]
FeCl₃Acetyl HalidesRoom Temp-24[8]
AlCl₃Acetyl HalidesRoom Temp-29[8]
FeSO₄ (activated)Acetic Anhydride100555[8]
H₃PW₁₂O₄₀/SiO₂Acetic Anhydride130-High[7]
Experimental Protocol: Synthesis of 4-Methoxyacetophenone

This protocol is adapted from the Friedel-Crafts acylation of anisole.[3][9][10]

Materials:

  • Anisole

  • Acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser. All glassware must be dry.

  • Reagent Addition: To the flask, add anhydrous aluminum chloride followed by dichloromethane. Cool the suspension in an ice bath. Slowly add acetic anhydride to the stirred suspension.

  • Substrate Addition: Dissolve anisole in dichloromethane and add it dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC.

  • Workup: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with a saturated solution of sodium bicarbonate, followed by water.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude 4-methoxyacetophenone can be purified by recrystallization or column chromatography.

Section 2: Alternative Synthetic Routes

While Friedel-Crafts acylation is widely used, other methods can be advantageous, especially when dealing with sensitive substrates.

Fries Rearrangement

The Fries rearrangement converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst.[4]

Q1: My Fries rearrangement is giving a low yield of the desired hydroxyacetophenone. What could be the issue?

A1: Low yields in the Fries rearrangement can be attributed to:

  • Substrate Limitations: The reaction works best with esters of unhindered phenols. Steric hindrance on either the aromatic ring or the acyl group can significantly lower the yield.[4][11]

  • Deactivating Groups: The presence of meta-directing or deactivating groups on the aromatic ring can have an adverse effect on the reaction.[4]

  • Reaction Conditions: The ratio of ortho to para product is highly dependent on temperature and solvent polarity. Low temperatures and polar solvents favor the para product, while high temperatures and non-polar solvents favor the ortho isomer.[4]

  • Catalyst Deactivation: Similar to Friedel-Crafts acylation, the Lewis acid catalyst must be anhydrous and used in at least stoichiometric amounts.

Q2: How can I control the ortho/para selectivity in a Fries rearrangement?

A2: The regioselectivity of the Fries rearrangement is a classic example of kinetic versus thermodynamic control.

  • For the para-product (thermodynamically controlled): Use lower reaction temperatures.

  • For the ortho-product (kinetically controlled): Use higher reaction temperatures. The ortho-product can form a more stable bidentate complex with the Lewis acid.[4]

Troubleshooting_Fries start Poor Outcome in Fries Rearrangement check_yield Low Yield start->check_yield check_selectivity Incorrect Isomer Ratio start->check_selectivity yield_issue Is the substrate sterically hindered or deactivated? check_yield->yield_issue selectivity_issue Are the temperature and solvent appropriate for the desired isomer? check_selectivity->selectivity_issue solution_yield Consider an alternative synthesis if substrate is unsuitable. yield_issue->solution_yield Yes solution_selectivity Adjust temperature and solvent polarity. selectivity_issue->solution_selectivity Yes

Caption: Decision-making for troubleshooting Fries rearrangement.

Grignard Reagents

The reaction of a Grignard reagent with a nitrile followed by acidic hydrolysis is a viable method for preparing acetophenones.[12][13]

Q1: I am attempting to synthesize an acetophenone using a Grignard reagent and a nitrile, but the reaction is not working well.

A1: Common problems with this method include:

  • Moisture: Grignard reagents are extremely sensitive to moisture. All glassware and solvents must be scrupulously dry.

  • Incomplete Reaction: The reaction may not go to completion if the Grignard reagent is not sufficiently reactive or if the reaction time is too short.

  • Side Reactions: The intermediate imine can be hydrolyzed to a ketone, which can then react with another equivalent of the Grignard reagent to form a tertiary alcohol. Careful control of stoichiometry and reaction conditions is essential.

  • Workup Issues: The acidic hydrolysis step must be performed carefully to avoid unwanted side reactions.

Grignard_Synthesis start Start: Dry Glassware & Solvents grignard_formation Formation of Grignard Reagent start->grignard_formation nitrile_addition Addition of Nitrile grignard_formation->nitrile_addition hydrolysis Acidic Hydrolysis nitrile_addition->hydrolysis product Substituted Acetophenone hydrolysis->product

Caption: Experimental workflow for the Grignard synthesis of acetophenones.

Section 3: Purification of Substituted Acetophenones

Proper purification is critical to obtaining the desired acetophenone in high purity.

FAQs on Purification

Q1: What is the best method to purify my crude substituted acetophenone?

A1: The choice of purification method depends on the physical state of the product and the nature of the impurities.

  • Recrystallization: This is often the most effective method for purifying solid acetophenones.[14] The choice of solvent is crucial. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Column Chromatography: This technique is useful for purifying both solid and liquid products, especially when dealing with mixtures of isomers or closely related byproducts.[15]

  • Distillation: For liquid acetophenones, distillation under reduced pressure can be an effective purification method.[16]

Q2: How do I choose a suitable solvent for recrystallization?

A2: A general rule of thumb is to use a solvent with a similar polarity to the compound being purified. For acetophenones, common recrystallization solvents include:

  • Ethanol or Methanol

  • Hexane/Ethyl Acetate mixtures

  • Toluene

It is often necessary to test several solvents or solvent mixtures to find the optimal conditions.

Data Table: Common Solvents for Purification
Purification MethodCommon Solvents/Solvent SystemsNotes
Recrystallization Ethanol, Methanol, Water, Hexane/Ethyl Acetate, TolueneThe choice depends on the polarity of the substituted acetophenone.[17][18]
Column Chromatography Hexane/Ethyl Acetate, Dichloromethane/HexaneThe polarity of the eluent is adjusted to achieve good separation.[19]

This technical support guide provides a starting point for troubleshooting the synthesis of substituted acetophenones. Successful synthesis often requires careful optimization of reaction conditions and purification procedures.

References

preventing byproduct formation in Friedel-Crafts acylation reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent byproduct formation in Friedel-Crafts acylation reactions.

Troubleshooting Guides

Problem 1: Low or No Product Yield

Symptom: After performing the Friedel-Crafts acylation reaction and work-up, the yield of the desired acylated product is low or non-existent.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Explanation
Deactivated Aromatic Ring 1. Check the substituents on your aromatic starting material. Strongly electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN, -SO₃H) deactivate the ring towards electrophilic substitution. 2. If your substrate is highly deactivated, consider using a more potent Lewis acid catalyst or harsher reaction conditions (e.g., higher temperature), although this may increase byproduct formation. 3. Alternatively, explore alternative synthetic routes that do not rely on Friedel-Crafts acylation.The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. Electron-withdrawing groups reduce the nucleophilicity of the aromatic ring, making it less reactive towards the acylium ion electrophile.
Presence of Basic Functional Groups 1. Examine your aromatic substrate for the presence of basic groups like amines (-NH₂) or anilines. 2. These groups will react with the Lewis acid catalyst, forming a complex that deactivates the ring. 3. Solution: Protect the amine functionality as an amide before performing the acylation. The amide is less basic and the protecting group can be removed after the reaction.The lone pair of electrons on the nitrogen atom of an amine will coordinate with the Lewis acid (e.g., AlCl₃), creating a positively charged substituent on the ring, which is strongly deactivating.
Insufficiently Reactive Acylating Agent 1. Ensure your acylating agent (acyl chloride or anhydride) is of high purity and has not hydrolyzed. 2. Consider using the more reactive acyl chloride over an anhydride if yields are low.The acylium ion is the electrophile in this reaction. Its efficient generation is crucial for the reaction to proceed.
Inactive Catalyst 1. Lewis acid catalysts like aluminum chloride (AlCl₃) are moisture-sensitive. Ensure anhydrous conditions are maintained throughout the setup and reaction. 2. Use freshly opened or properly stored catalyst.Moisture will hydrolyze the Lewis acid, rendering it inactive and unable to generate the acylium ion.
Insufficient Catalyst Loading 1. In many cases, a stoichiometric amount of the Lewis acid catalyst is required because it forms a complex with the product ketone. 2. Review your protocol and ensure you are using the correct molar equivalents of the catalyst.The product of the acylation, an aryl ketone, is a Lewis base and can form a stable complex with the Lewis acid catalyst. This complexation effectively removes the catalyst from the reaction cycle.
Problem 2: Formation of Multiple Products (Isomers or Polyacylation)

Symptom: Analysis of the crude product mixture (e.g., by NMR or GC-MS) shows the presence of multiple isomers (ortho, meta, para) or di-acylated products in significant amounts.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Explanation
Lack of Regioselectivity 1. For substituted aromatic rings, the directing effect of the substituent determines the position of acylation. Activating groups are typically ortho-, para-directing, while deactivating groups are meta-directing. 2. To favor the para-product: Steric hindrance can be exploited. Using a bulkier Lewis acid or acylating agent can disfavor substitution at the more sterically hindered ortho position. 3. Solvent and Temperature Effects: The choice of solvent and reaction temperature can influence the ortho/para ratio. Lower temperatures often lead to higher selectivity.The electronic nature of the substituent on the aromatic ring governs the regioselectivity of the electrophilic attack. Steric factors can be manipulated to control the formation of isomeric products.
Polyacylation 1. While less common than in Friedel-Crafts alkylation, polyacylation can occur with highly activated aromatic rings. 2. Solution: Use a stoichiometric amount of the acylating agent or a slight excess of the aromatic substrate. 3. The product ketone is deactivated towards further electrophilic substitution, which naturally inhibits polyacylation.The acyl group introduced onto the aromatic ring is electron-withdrawing, which deactivates the ring and makes a second acylation reaction less favorable. However, with very reactive substrates, it can still be a minor byproduct.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction turning dark or forming a polymeric material?

A1: Dark coloration or polymerization can occur at higher reaction temperatures, especially with sensitive substrates. This is often due to side reactions and decomposition of the starting materials or products. Try running the reaction at a lower temperature. If the reaction requires heating, ensure it is done for the minimum time necessary as prolonged heating can lead to decomposition.

Q2: Can I use a catalytic amount of Lewis acid in my Friedel-Crafts acylation?

A2: Generally, a stoichiometric amount of the Lewis acid is required. This is because the product ketone complexes with the Lewis acid, rendering it inactive for further catalytic cycles. However, for highly activated aromatic substrates, catalytic amounts of milder Lewis acids (e.g., Zn(II) salts) or Brønsted acids may be sufficient.

Q3: My aromatic compound has an alcohol group. Can I perform a Friedel-Crafts acylation?

A3: Phenols and other alcohols are problematic substrates for Friedel-Crafts acylation. The hydroxyl group has lone pairs that can react with the Lewis acid, similar to amines. This deactivates the ring. Additionally, acylation can occur on the oxygen atom of the hydroxyl group (O-acylation) to form an ester, which is often the major product. It is advisable to protect the hydroxyl group before proceeding with the acylation.

Q4: How can I improve the regioselectivity of my reaction to favor the para isomer?

A4: To enhance the formation of the para isomer, you can try the following:

  • Lower the reaction temperature: This often increases the kinetic preference for the less sterically hindered para position.

  • Use a bulkier acylating agent or Lewis acid: Increased steric bulk will further disfavor attack at the ortho position.

  • Solvent choice: The polarity of the solvent can influence the isomer distribution. Experiment with different solvents to optimize for the desired isomer. For instance, in the acetylation of 3,3′-dimethylbiphenyl, using 1,2-dichloroethane as a solvent at its boiling point resulted in almost quantitative yield of the 4-acetyl isomer.

Q5: What is a suitable work-up procedure for a Friedel-Crafts acylation reaction?

A5: A typical work-up involves carefully quenching the reaction mixture by pouring it onto a mixture of ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride-ketone complex and separates the inorganic salts into the aqueous layer. The organic product can then be extracted with a suitable solvent (e.g., dichloromethane), washed with a sodium bicarbonate solution to neutralize any remaining acid, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent removed under reduced pressure.

Data Presentation

Table 1: Effect of Solvent and Temperature on the Monoacetylation of 3,3′-dimethylbiphenyl

Run No.SolventTemperature (°C)Yield of 4-acetyl-3,3′-dimethylbiphenyl (%)Byproducts
11,2-dichloroethane2555.4None observed
21,2-dichloroethane4558.7None observed
81,2-dichloroethaneBoiling~100None observed
3Carbon disulfide2561.2None observed
4Carbon disulfide4553.1None observed
5Nitromethane2551.5Dark polymeric material
6Nitromethane4550.1Dark polymeric material
7NitromethaneBoiling11.8Dark polymeric material
-Chlorobenzene-58.64-chloroacetophenone (~18%)

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of Anisole

Materials:

  • Anisole

  • Acetyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Ice

  • Concentrated hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Assemble a dry three-necked flask equipped with a reflux condenser, an addition funnel, and a gas trap.

  • Catalyst Addition: In a fume hood, quickly and carefully weigh aluminum chloride (1.05 equivalents) and transfer it to the reaction flask. Add anhydrous dichloromethane to the flask.

  • Acylating Agent Addition: Prepare a solution of acetyl chloride (1.00 equivalent) in anhydrous dichloromethane and transfer it to the addition funnel. Slowly add the acetyl chloride solution to the aluminum chloride suspension dropwise over approximately 15 minutes.

  • Substrate Addition: Dissolve anisole (0.75 equivalents relative to acetyl chloride) in anhydrous dichloromethane and add it to the reaction mixture.

  • Reaction: Stir the reaction mixture at the desired temperature and monitor its progress by TLC.

  • Work-up:

    • Carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid.

    • Stir thoroughly for 10-15 minutes.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Remove the dichloromethane by rotary evaporation.

    • Purify the crude product by flash column chromatography or recrystallization.

Visualizations

Byproduct_Formation_Mechanism cluster_main Main Reaction Pathway cluster_byproduct Byproduct Formation Pathways Aromatic Aromatic Substrate Product Desired Acylated Product Aromatic->Product + Acylium Ion Ortho_Isomer Ortho-substituted Isomer Aromatic->Ortho_Isomer + Acylium Ion (kinetic product) Meta_Isomer Meta-substituted Isomer Aromatic->Meta_Isomer + Acylium Ion (with m-directing groups) Acyl_Halide Acyl Halide/Anhydride Acylium_Ion Acylium Ion (Electrophile) Acyl_Halide->Acylium_Ion + Lewis Acid Lewis_Acid Lewis Acid (e.g., AlCl₃) Deactivated_Complex Deactivated Catalyst-Substrate Complex Lewis_Acid->Deactivated_Complex Polyacylation Polyacylated Byproduct Product->Polyacylation + Acylium Ion (on activated rings) Basic_Substrate Aromatic Substrate with Basic Group Basic_Substrate->Deactivated_Complex + Lewis Acid

Caption: Mechanism of desired product and common byproduct formation in Friedel-Crafts acylation.

Troubleshooting_Workflow Start Start: Unexpected Reaction Outcome Low_Yield Low/No Yield? Start->Low_Yield Multiple_Products Multiple Products? Start->Multiple_Products Check_Substrate Check Substrate Activity (Deactivating/Basic Groups?) Low_Yield->Check_Substrate Yes Check_Reagents Check Reagent/Catalyst Quality (Anhydrous Conditions?) Low_Yield->Check_Reagents No Check_Regioselectivity Analyze Isomer Ratio (Ortho/Para/Meta) Multiple_Products->Check_Regioselectivity Yes Check_Polyacylation Check for Polyacylation Multiple_Products->Check_Polyacylation No Protect_Group Protect Basic Group Check_Substrate->Protect_Group Basic Group Present Optimize_Conditions Optimize Reaction Conditions (Temperature, Solvent) Check_Substrate->Optimize_Conditions Deactivated Ring End End: Optimized Reaction Protect_Group->End Check_Stoichiometry Check Catalyst Stoichiometry Check_Reagents->Check_Stoichiometry Check_Stoichiometry->Optimize_Conditions Optimize_Conditions->End Check_Regioselectivity->Optimize_Conditions Adjust_Sterics Adjust Steric Hindrance (Bulky Reagents) Check_Regioselectivity->Adjust_Sterics Adjust_Stoichiometry Adjust Reactant Stoichiometry Check_Polyacylation->Adjust_Stoichiometry Adjust_Sterics->End Adjust_Stoichiometry->End

Caption: A troubleshooting workflow for common issues in Friedel-Crafts acylation reactions.

stability issues of 1-(4-Chloro-3-methylphenyl)ethanone under storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-(4-Chloro-3-methylphenyl)ethanone. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues encountered during the storage and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Protect it from light and moisture. For long-term storage, refrigeration (2-8°C) is advisable.

Q2: I have observed a change in the physical appearance (e.g., color change, clumping) of my stored this compound. What could be the cause?

A2: A change in physical appearance can indicate product degradation or contamination. Potential causes include:

  • Exposure to Light: Photodegradation can occur in aromatic ketones, potentially leading to discoloration.

  • Exposure to Moisture: The compound may be hygroscopic, and moisture absorption can lead to clumping or hydrolysis.

  • Elevated Temperatures: Thermal degradation can cause the breakdown of the compound.

  • Contamination: Accidental introduction of impurities can alter its appearance.

It is recommended to re-analyze the material to assess its purity before further use.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the structure of this compound, potential degradation pathways under stress conditions such as acid/base hydrolysis, oxidation, and photolysis may include:

  • Oxidation: The ketone functional group could be susceptible to oxidation, potentially leading to the formation of a carboxylic acid (e.g., 4-chloro-3-methylbenzoic acid) or other oxidative degradation products.[2]

  • Photodegradation: Aromatic ketones can undergo photochemical reactions upon exposure to UV light. This could involve radical formation and subsequent reactions.[3][4]

  • Hydrolysis: While the ketone and the aryl-halide are generally stable to hydrolysis, under forcing acidic or basic conditions, degradation could be initiated.

  • Dehalogenation: Under certain reductive or photolytic conditions, the chlorine atom could be removed from the aromatic ring.

Q4: How can I develop a stability-indicating analytical method for this compound?

A4: A stability-indicating method, typically a High-Performance Liquid Chromatography (HPLC) method, is essential for separating the intact compound from its potential degradation products.[5] To develop such a method, you should perform forced degradation studies to generate these degradation products.[1][6] The goal is to find chromatographic conditions (e.g., column, mobile phase, gradient) that achieve baseline separation for all relevant peaks. Peak purity analysis using a photodiode array (PDA) detector is crucial to ensure that the main peak is free from co-eluting impurities.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of this compound.

Issue 1: Inconsistent Purity Results Upon Storage
Symptom Possible Cause Suggested Solution
Decreasing purity over timeImproper storage conditions leading to degradation.Review and adhere to recommended storage conditions (cool, dry, dark, inert atmosphere).
Incompatible container material.Ensure the compound is stored in a non-reactive container (e.g., glass). Avoid plastics that may leach impurities.
Frequent opening of the container.Aliquot the compound into smaller, single-use vials to minimize exposure of the bulk material to air and moisture.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
Symptom Possible Cause Suggested Solution
New peaks observed after storage.Degradation of the compound.Perform forced degradation studies to tentatively identify if the new peaks correspond to expected degradation products.
Contamination from solvent or glassware.Use high-purity solvents and thoroughly clean all glassware. Run a blank to check for solvent impurities.
Sample solvent incompatibility.Dissolve the sample in the mobile phase to avoid peak distortion or precipitation.
Issue 3: Poor Peak Shape or Shifting Retention Times in HPLC
Symptom Possible Cause Suggested Solution
Peak tailing.Interaction of the compound with active sites on the HPLC column.Use a high-purity silica column. Consider adding a competing base to the mobile phase if the compound is basic.[8][9]
Drifting retention times.Inconsistent mobile phase composition or temperature fluctuations.Prepare fresh mobile phase daily and use a column oven to maintain a constant temperature.[10]
Column degradation.Flush the column with a strong solvent or replace it if it's old or has been used with harsh conditions.[11]

Data Presentation

Table 1: Example Stability Data for this compound

This table is a template for researchers to record their own stability data.

Storage Condition Time Point Appearance Purity (%) by HPLC Major Degradant (%)
25°C / 60% RH0White Solid99.8Not Detected
1 MonthNo Change
3 Months
40°C / 75% RH0White Solid99.8Not Detected
1 Month
3 Months
Photostability (ICH Q1B)0White Solid99.8Not Detected
After Exposure

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating HPLC method.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • HPLC system with a PDA detector and a C18 column

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

  • Stress Conditions: [6][12]

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 N HCl and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

    • Thermal Degradation: Place the solid compound in a hot air oven at 80°C for 48 hours. Dissolve a portion of the stressed solid to prepare a 0.1 mg/mL solution.

    • Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[12] Dissolve a portion of the stressed solid to prepare a 0.1 mg/mL solution.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

    • Perform peak purity analysis on the parent peak in all stressed samples to ensure it is spectrally pure.

Visualizations

Degradation_Pathway cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photolysis Photolysis (UV Light) cluster_reduction Reduction (Hypothetical) parent This compound oxidized_product 4-Chloro-3-methylbenzoic acid parent->oxidized_product Oxidative Cleavage photo_product Radical Intermediates / Photoproducts parent->photo_product α-cleavage / Radical Formation dehalogenated_product 1-(3-Methylphenyl)ethanone parent->dehalogenated_product Dehalogenation

Caption: Potential degradation pathways of this compound.

Troubleshooting_Flowchart start Stability Issue Encountered (e.g., new peaks, low purity) check_storage Were recommended storage conditions followed? start->check_storage correct_storage Implement proper storage: - Cool, dry, dark - Tightly sealed container - Aliquot if necessary check_storage->correct_storage No check_hplc Is the HPLC method validated and stability-indicating? check_storage->check_hplc Yes reanalyze Re-analyze the sample correct_storage->reanalyze reanalyze->check_hplc develop_method Perform forced degradation and develop a stability- indicating HPLC method check_hplc->develop_method No troubleshoot_hplc Troubleshoot HPLC System: - Check mobile phase - Inspect column - Run blanks check_hplc->troubleshoot_hplc Yes develop_method->reanalyze issue_resolved Issue Resolved troubleshoot_hplc->issue_resolved

Caption: Troubleshooting flowchart for stability issues.

References

Resolving Peak Tailing in HPLC Analysis of 1-(4-Chloro-3-methylphenyl)ethanone: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the HPLC analysis of 1-(4-Chloro-3-methylphenyl)ethanone.

Troubleshooting Guide: Addressing Peak Tailing

Peak tailing, characterized by an asymmetric peak with a trailing edge, can compromise the accuracy and precision of quantitative analysis. The following sections provide a systematic approach to diagnosing and resolving this common chromatographic issue.

Initial Assessment: Is it the Column, Mobile Phase, or Sample?

Before making significant changes to your method, a quick assessment can help pinpoint the likely source of the problem.

FAQ 1: My peak for this compound is tailing. What's the first thing I should check?

Start by evaluating the overall health of your HPLC system and column. A sudden onset of peak tailing for a previously well-behaving method often points to a consumable issue.

  • Column History: How old is the column? Has it been used with complex matrices? Column degradation is a common cause of peak tailing.

  • System Suitability: Are other compounds in your sample also tailing? If all peaks are affected, it could indicate a system-wide issue like extra-column volume.

  • Analyte Concentration: Does the tailing worsen at higher concentrations? This could be a sign of mass overload.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting peak tailing.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Mobile Phase Optimization cluster_3 Column & Hardware cluster_4 Resolution start Peak Tailing Observed for This compound check_system System Suitability Check (all peaks tailing?) start->check_system check_overload Sample Overload Check (inject lower concentration) check_system->check_overload No check_hardware Inspect Tubing & Connections (minimize dead volume) check_system->check_hardware Yes adjust_ph Adjust Mobile Phase pH (e.g., pH 2.5-3.5) check_overload->adjust_ph No end Symmetrical Peak Achieved check_overload->end Yes, dilute sample add_modifier Add Mobile Phase Modifier (e.g., 0.1% TFA or Formic Acid) adjust_ph->add_modifier check_column Column Health Check (flush or replace) add_modifier->check_column check_column->check_hardware Tailing persists check_column->end Tailing resolved check_hardware->end Issue found & fixed

Caption: A troubleshooting workflow for addressing HPLC peak tailing.

Detailed Troubleshooting Steps & FAQs

Secondary Interactions with the Stationary Phase

Peak tailing for compounds like this compound, which contains a ketone group, can arise from secondary interactions with the silica-based stationary phase.[1][2] Residual silanol groups on the silica surface can interact with polar functional groups of the analyte, leading to peak tailing.[1][2]

FAQ 2: What are silanol groups and how do they cause peak tailing?

Silanol groups (Si-OH) are present on the surface of silica-based HPLC columns. At mid-range pH values (typically > 3), these groups can become ionized (Si-O-) and interact with polar or basic analytes, causing a secondary retention mechanism that leads to peak tailing.[1][2]

Experimental Protocol: Mitigating Silanol Interactions

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase can suppress the ionization of silanol groups.[2][3] For this compound, which is a neutral compound, adjusting the mobile phase to a pH between 2.5 and 3.5 is a good starting point. This can be achieved using a buffer or by adding a small amount of an acid.

  • Mobile Phase Additives: The addition of a small concentration of an acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid, to the mobile phase can effectively mask the residual silanol groups and improve peak shape.[4]

  • Use of End-Capped Columns: Modern HPLC columns are often "end-capped," a process where the residual silanol groups are chemically bonded with a small, inert compound to reduce their activity.[1][2] If you are not already using one, switching to a high-quality, end-capped C18 or C8 column is recommended.[5]

ParameterRecommended Starting ConditionRationale
Mobile Phase pH 2.5 - 3.5Suppresses silanol ionization.[2][3]
Mobile Phase Additive 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic AcidMasks active silanol sites.[4]
Column Type End-capped C18 or C8Minimizes available silanol groups for interaction.[1][2][5]
Mobile Phase and Sample Solvent Mismatch

A significant difference in the elution strength of the sample solvent and the mobile phase can cause peak distortion, including tailing.

FAQ 3: Can the solvent I dissolve my sample in affect the peak shape?

Yes, absolutely. If your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your mobile phase, it can cause the analyte band to spread on the column, leading to peak tailing or fronting.[6]

Experimental Protocol: Optimizing Solvent Conditions

  • Solvent Matching: Whenever possible, dissolve your sample in the initial mobile phase composition.[6]

  • Weaker Solvent: If the analyte's solubility is an issue, use the weakest solvent possible that still provides adequate solubility.

  • Reduce Injection Volume: If a strong solvent must be used, minimize the injection volume to lessen its effect on the initial chromatography.[6]

Column Overload

Injecting too much sample onto the column can saturate the stationary phase, leading to peak broadening and tailing.

FAQ 4: How do I know if I'm overloading my column?

A key indicator of column overload is when the peak tailing is significantly reduced or eliminated upon diluting the sample and injecting a lower concentration.[6]

Experimental Protocol: Addressing Column Overload

  • Sample Dilution: Prepare a dilution series of your sample (e.g., 1:10, 1:100) and inject them. Observe the peak shape at each concentration.

  • Injection Volume: Reduce the injection volume. A good starting point is to inject half the original volume and observe the effect on the peak shape.

Extra-Column Effects

Peak tailing can also be caused by factors outside of the column, collectively known as extra-column effects. These are related to the volume of tubing and connections between the injector and the detector.

FAQ 5: My peak is still tailing after trying different mobile phases and columns. What else could be the cause?

If you have ruled out column and mobile phase issues, the problem may lie in your HPLC system's hardware. Excessive tubing length, wide-bore tubing, or poorly made connections can all contribute to extra-column band broadening and result in peak tailing.[1]

Experimental Protocol: Minimizing Extra-Column Volume

  • Tubing: Use narrow internal diameter tubing (e.g., 0.005 inches or 0.127 mm) and keep the length to a minimum.[1]

  • Connections: Ensure all fittings are properly tightened and that there are no gaps between the tubing and the connection port.

  • Detector Flow Cell: If possible, use a detector with a smaller volume flow cell.

Physicochemical Properties of this compound and Related Compounds

Understanding the physicochemical properties of your analyte is crucial for effective method development and troubleshooting.

CompoundPredicted XLogP3pKaNotes
This compound 3.1Not available (expected to be very low, neutral in typical HPLC conditions)The target analyte. The relatively high logP suggests good retention on a reversed-phase column.
1-(2-Chloro-4-methylphenyl)ethanone 2.6Not available (expected to be very low)A structurally similar compound.

Data sourced from PubChem.

Logical Relationship Diagram

The following diagram illustrates the relationships between the potential causes of peak tailing and their corresponding solutions.

G cluster_0 Causes of Peak Tailing cluster_1 Solutions cause1 Secondary Interactions (Silanol Groups) solution1a Adjust Mobile Phase pH cause1->solution1a solution1b Use Mobile Phase Additives cause1->solution1b solution1c Use End-Capped Column cause1->solution1c cause2 Solvent Mismatch solution2 Match Sample Solvent to Mobile Phase cause2->solution2 cause3 Column Overload solution3 Dilute Sample / Reduce Injection Volume cause3->solution3 cause4 Extra-Column Volume solution4 Optimize Tubing and Connections cause4->solution4

Caption: Relationship between causes of peak tailing and their solutions.

References

challenges in the scale-up of 1-(4-Chloro-3-methylphenyl)ethanone production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the scale-up production of 1-(4-Chloro-3-methylphenyl)ethanone. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, primarily via the Friedel-Crafts acylation of 3-chlorotoluene.

Question: Why is my reaction yield of this compound lower than expected?

Answer:

Low yields in the Friedel-Crafts acylation of 3-chlorotoluene can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Moisture Contamination: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in the reactants or solvent will deactivate the catalyst, leading to a significant drop in yield. Ensure all glassware is thoroughly dried, and solvents are anhydrous.

  • Catalyst Quality and Stoichiometry: The quality and amount of AlCl₃ are critical. Use a fresh, high-purity grade of the catalyst. A stoichiometric amount is often required because both the reactant (acetyl chloride) and the product ketone can complex with the Lewis acid. Insufficient catalyst will result in an incomplete reaction.

  • Reaction Temperature: The reaction is typically exothermic. Poor temperature control can lead to side reactions and reduced yield. The reaction is often started at a low temperature (e.g., 0-5 °C) during the addition of reactants and then gradually warmed to complete the reaction.

  • Purity of Starting Materials: Impurities in the 3-chlorotoluene or acetyl chloride can interfere with the reaction. For instance, any basic impurities can neutralize the catalyst. It is advisable to use starting materials of high purity.

  • Inefficient Quenching and Work-up: The reaction is typically quenched by pouring the reaction mixture into ice-water. An improper work-up procedure can lead to the loss of the product. Ensure efficient extraction of the product into an organic solvent and proper washing to remove unreacted starting materials and byproducts.

Question: I am observing the formation of significant byproducts. What are they, and how can I minimize them?

Answer:

The primary byproduct in the acylation of 3-chlorotoluene is the isomeric 1-(3-chloro-4-methylphenyl)ethanone. The formation of other impurities can also occur.

  • Isomer Formation: The acetylation of 3-chlorotoluene can result in two main isomers: the desired 4-chloro-3-methylacetophenone and the undesired 3-chloro-4-methylacetophenone. The ratio of these isomers is influenced by the reaction conditions. Running the reaction at a lower temperature generally favors the formation of the para-isomer (the desired product) due to steric hindrance at the ortho position.

  • Polysubstitution: While Friedel-Crafts acylation is less prone to polysubstitution than alkylation because the acyl group deactivates the aromatic ring to further substitution, it can still occur under harsh conditions (e.g., high temperature, excess acylating agent). Using a slight excess of the aromatic substrate can help minimize this.

  • Decomposition of Acylating Agent: Acetyl chloride can decompose in the presence of moisture or at elevated temperatures, reducing its effective concentration and leading to a lower yield of the desired product.

Question: What are the best practices for purifying this compound at a larger scale?

Answer:

Purification of the final product is crucial to meet the stringent requirements for pharmaceutical intermediates.

  • Distillation: Vacuum distillation is a common method for purifying ketones with relatively high boiling points. The boiling point of this compound is reported to be 104-105 °C at 0.4 mmHg. This method is effective in removing non-volatile impurities and some isomeric byproducts if their boiling points are sufficiently different.

  • Crystallization: If the product is a solid at room temperature or can be induced to crystallize from a suitable solvent system, crystallization can be a highly effective purification technique for removing isomeric and other impurities.

  • Chromatography: While column chromatography is a standard laboratory purification technique, it is less common for large-scale industrial production due to cost and solvent usage. However, for high-purity requirements, it may be employed.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction mechanism for the synthesis of this compound?

A1: The most common synthesis route is the Friedel-Crafts acylation of 3-chlorotoluene with acetyl chloride using a Lewis acid catalyst like aluminum chloride. The mechanism involves the formation of a highly electrophilic acylium ion, which then attacks the aromatic ring.

Q2: What are the main safety concerns when scaling up this reaction?

A2: The reaction involves corrosive and hazardous materials.

  • Aluminum Chloride: It reacts violently with water, releasing heat and HCl gas. It is also corrosive.

  • Acetyl Chloride: It is a corrosive and lachrymatory substance.

  • Hydrogen Chloride Gas: The reaction produces HCl gas, which is corrosive and toxic. Proper ventilation and scrubbing systems are essential at scale.

  • Exothermic Reaction: The reaction is exothermic and requires careful temperature control to prevent runaways.

Q3: Can I use other Lewis acids besides aluminum chloride?

A3: Yes, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can be used. However, AlCl₃ is often the most effective and commonly used catalyst for this transformation. The choice of catalyst can influence the reaction rate and isomer distribution.

Q4: How does the presence of the chloro and methyl groups on the starting material affect the reaction?

A4: The methyl group is an activating group and directs electrophilic substitution to the ortho and para positions. The chloro group is a deactivating group but is also an ortho, para-director. In 3-chlorotoluene, the positions ortho and para to the methyl group are C2, C4, and C6. The position para to the chloro group is C6, and the positions ortho are C2 and C4. The directing effects of both substituents reinforce substitution at the C4 and C6 positions. Steric hindrance from the methyl group at the C2 position makes substitution there less likely. The primary product is acylation at the C6 position (para to the methyl group), yielding this compound.

Data Presentation

Table 1: Potential Impurities in the Production of this compound

Impurity NameSourceMitigation Strategy
1-(3-Chloro-4-methylphenyl)ethanoneIsomeric byproduct from acylation at the C4 position of 3-chlorotoluene.Optimize reaction temperature (lower temperatures favor the desired isomer). Purify via fractional distillation or crystallization.
Diacylated productsPolysubstitution reaction.Use a slight excess of 3-chlorotoluene. Avoid high reaction temperatures.
Unreacted 3-chlorotolueneIncomplete reaction.Ensure sufficient catalyst and reaction time. Remove during purification (distillation).
Acetic acidHydrolysis of unreacted acetyl chloride during work-up.Proper quenching and washing of the organic layer with a mild base (e.g., sodium bicarbonate solution).

Experimental Protocols

Protocol 1: Laboratory Scale Synthesis of this compound

Materials:

  • 3-Chlorotoluene (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Anhydrous aluminum chloride (1.2 eq)

  • Anhydrous dichloromethane (solvent)

  • Ice

  • Concentrated hydrochloric acid

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., dichloromethane)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride and anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Add acetyl chloride dropwise to the suspension while maintaining the temperature below 5 °C.

  • After the addition is complete, add 3-chlorotoluene dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition of 3-chlorotoluene, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield this compound as a clear liquid.

Mandatory Visualization

Friedel_Crafts_Acylation cluster_catalyst_activation Catalyst Activation cluster_electrophilic_attack Electrophilic Aromatic Substitution cluster_catalyst_regeneration Catalyst Regeneration AcCl Acetyl Chloride (CH₃COCl) Acylium Acylium Ion [CH₃CO]⁺ AcCl->Acylium + AlCl₃ AlCl3 Aluminum Chloride (AlCl₃) AlCl4 [AlCl₄]⁻ Chlorotoluene 3-Chlorotoluene Intermediate Sigma Complex (Carbocation Intermediate) Chlorotoluene->Intermediate + Acylium Ion Product This compound Intermediate->Product - H⁺ HCl HCl Intermediate->HCl + [AlCl₄]⁻ AlCl4->AlCl3 Regenerated

Caption: Friedel-Crafts acylation mechanism for the synthesis of this compound.

Technical Support Center: Optimizing the Synthesis of 1-(4-Chloro-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for the synthesis of 1-(4-Chloro-3-methylphenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method is the Friedel-Crafts acylation of 2-chlorotoluene with an acylating agent such as acetyl chloride or acetic anhydride. This reaction is an electrophilic aromatic substitution catalyzed by a Lewis acid.

Q2: Why is catalyst selection critical in this synthesis?

A2: Catalyst selection directly influences the reaction's yield, selectivity, and overall efficiency. The choice of catalyst can affect the rate of reaction, the formation of isomeric byproducts, and the required reaction conditions (e.g., temperature, reaction time). A suboptimal catalyst can lead to low yields, difficult purification, and increased costs.

Q3: Is polysubstitution a significant concern in this Friedel-Crafts acylation?

A3: No, polysubstitution is generally not a major issue in Friedel-Crafts acylation. The acetyl group introduced onto the aromatic ring is an electron-withdrawing group, which deactivates the ring towards further electrophilic substitution.[1][2][3][4] This self-limiting feature is a significant advantage over Friedel-Crafts alkylation, where polyalkylation is a common problem.[1][5]

Q4: What are the primary isomeric byproducts I should be aware of?

A4: The primary isomeric byproduct is 1-(3-Chloro-4-methylphenyl)ethanone. The regioselectivity of the acylation of 2-chlorotoluene is influenced by the directing effects of the chloro and methyl groups. While the desired product, this compound, is typically the major product, the formation of the other isomer can occur. The choice of catalyst and reaction conditions can influence the isomeric ratio.

Q5: Are there "greener" or more environmentally friendly catalyst options available?

A5: Yes, there is a growing interest in developing more sustainable alternatives to traditional Lewis acids like aluminum chloride. These include solid acid catalysts such as zeolites, metal oxides (e.g., ZnO), and ionic liquids.[4][6][7] These catalysts can often be recycled and may operate under milder reaction conditions, reducing hazardous waste and energy consumption.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) may have been deactivated by moisture.Ensure all glassware is thoroughly dried before use. Handle the catalyst in a dry environment (e.g., glove box or under an inert atmosphere). Use a fresh, unopened container of the catalyst if possible.
Poor Quality Reagents: The 2-chlorotoluene or acylating agent may be impure.Purify the starting materials before use. For example, distill the 2-chlorotoluene and acetyl chloride.
Insufficient Catalyst: An inadequate amount of catalyst was used, especially for traditional Lewis acids that are often required in stoichiometric amounts.[4]Increase the molar ratio of the catalyst to the limiting reagent. For AlCl₃, a 1.1 to 1.3 molar equivalent is often necessary.
Reaction Temperature Too Low: The activation energy for the reaction was not reached.Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC.
Formation of a Tar-like Substance Reaction Temperature Too High: Excessive heat can lead to polymerization and decomposition of the starting materials and product.Maintain the recommended reaction temperature. Use a cooling bath to control exothermic reactions.
Excessive Reaction Time: Prolonged reaction times can lead to side reactions and product degradation.Monitor the reaction progress and quench the reaction once the starting material is consumed.
High Percentage of Isomeric Byproduct Suboptimal Catalyst: The chosen catalyst may not offer high regioselectivity for the desired isomer.Experiment with different Lewis acid catalysts. Milder catalysts or solid acid catalysts may offer improved selectivity.
Incorrect Reaction Temperature: Temperature can influence the kinetic vs. thermodynamic product distribution.Investigate the effect of varying the reaction temperature on the isomeric ratio.
Difficult Product Purification Incomplete Reaction: The presence of unreacted starting materials complicates purification.Ensure the reaction goes to completion by monitoring with TLC or GC. Adjust reaction time or temperature as needed.
Formation of Emulsion during Workup: This can occur during the aqueous workup to quench the catalyst.Add a saturated solution of NaCl (brine) to help break the emulsion. Allow the mixture to stand for an extended period.

Data Presentation: Catalyst Comparison for Acylation of Substituted Benzenes

The following table summarizes the performance of various catalyst types in Friedel-Crafts acylation reactions, providing a general guideline for catalyst selection. Please note that specific yields and selectivities will vary depending on the exact substrate and reaction conditions.

Catalyst Type Example Catalyst(s) Typical Molar Ratio (Catalyst:Substrate) Typical Reaction Conditions Reported Yield Range Key Advantages Key Disadvantages
Traditional Lewis Acids AlCl₃, FeCl₃1.1 - 1.50 - 80 °C, 1 - 6 h70 - 95%High reactivity, readily availableMoisture sensitive, often required in stoichiometric amounts, corrosive, generates hazardous waste
Solid Acid Catalysts Zeolites (e.g., H-BEA, H-Y), Montmorillonite ClayCatalytic80 - 150 °C, 2 - 12 h60 - 90%Recyclable, environmentally friendly, can offer high regioselectivityMay require higher temperatures and longer reaction times, potential for catalyst deactivation
Metal Oxides ZnOCatalyticRoom Temperature - 80 °C, 1 - 8 h75 - 95%Mild reaction conditions, reusable, low costMay have lower activity for deactivated aromatic rings
Ionic Liquids [BMIM]Cl·2AlCl₃Catalytic to StoichiometricRoom Temperature - 100 °C, 0.5 - 5 h80 - 98%Recyclable, can act as both catalyst and solvent, tunable propertiesCan be expensive, viscosity can pose challenges for handling and purification
Metal Triflates Sc(OTf)₃, In(OTf)₃Catalytic (0.01 - 0.1)50 - 120 °C, 1 - 10 h70 - 92%Water tolerant, highly active in catalytic amountsHigher cost compared to traditional Lewis acids

Experimental Protocols

Protocol 1: Synthesis of this compound using Aluminum Chloride Catalyst

Materials:

  • 2-Chlorotoluene (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Anhydrous aluminum chloride (AlCl₃) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and an addition funnel. Place the flask in an ice bath.

  • Catalyst Suspension: To the round-bottom flask, add anhydrous aluminum chloride (1.2 eq) followed by anhydrous dichloromethane to create a suspension.

  • Acyl Chloride Addition: In a separate dry flask, dissolve acetyl chloride (1.1 eq) in anhydrous dichloromethane. Transfer this solution to the addition funnel.

  • Formation of Acylium Ion: Add the acetyl chloride solution dropwise to the stirred suspension of aluminum chloride in the ice bath over 15-20 minutes.

  • Substrate Addition: After the addition of acetyl chloride is complete, add a solution of 2-chlorotoluene (1.0 eq) in anhydrous dichloromethane to the addition funnel. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reagents and Glassware setup Reaction Setup (Flask in Ice Bath) prep_reagents->setup add_catalyst Add AlCl3 and DCM setup->add_catalyst add_acyl_chloride Dropwise Addition of Acetyl Chloride/DCM add_catalyst->add_acyl_chloride add_substrate Dropwise Addition of 2-Chlorotoluene/DCM add_acyl_chloride->add_substrate react Stir at Room Temperature (Monitor Progress) add_substrate->react quench Quench with Ice/HCl react->quench extract Separatory Funnel Extraction quench->extract wash Wash with H2O, NaHCO3, Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Distillation or Chromatography) concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

catalyst_selection_logic cluster_criteria Decision Criteria cluster_catalysts Catalyst Choice start Catalyst Selection Considerations reactivity High Reactivity & Yield? start->reactivity green Environmental Concerns? start->green cost Cost Constraints? start->cost lewis_acid Traditional Lewis Acids (e.g., AlCl3) reactivity->lewis_acid Yes solid_acid Solid Acids (e.g., Zeolites) reactivity->solid_acid No green->lewis_acid No green->solid_acid Yes cost->lewis_acid Yes ionic_liquid Ionic Liquids cost->ionic_liquid No

Caption: Decision tree for catalyst selection in Friedel-Crafts acylation.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-(4-Chloro-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(4-Chloro-3-methylphenyl)ethanone, a compound of interest in various fields of chemical research and development. For a comprehensive understanding, its spectral data is compared with structurally related acetophenone derivatives. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and detailed methodologies.

¹H and ¹³C NMR Spectral Data

The chemical shifts (δ) in parts per million (ppm) for this compound and its analogs are summarized below. The data for the target molecule is based on established substituent effects and spectral databases, while the data for the comparative compounds are derived from experimental sources.

Table 1: ¹H NMR Spectral Data of Substituted Acetophenones (CDCl₃)

CompoundAr-H (ppm)-CH₃ (Aryl) (ppm)-C(O)CH₃ (ppm)
This compound 7.78 (d, J=2.0 Hz, 1H), 7.66 (dd, J=8.2, 2.0 Hz, 1H), 7.42 (d, J=8.2 Hz, 1H)2.43 (s, 3H)2.59 (s, 3H)
4-Chloroacetophenone7.88 (d, J=8.8 Hz, 2H), 7.45 (d, J=8.8 Hz, 2H)-2.60 (s, 3H)
3-Methylacetophenone7.77 (m, 2H), 7.36 (m, 2H)2.42 (s, 3H)2.60 (s, 3H)
Acetophenone7.97 (m, 2H), 7.58 (m, 1H), 7.47 (m, 2H)-2.62 (s, 3H)

Table 2: ¹³C NMR Spectral Data of Substituted Acetophenones (CDCl₃)

CompoundC=O (ppm)Aromatic C (ppm)-CH₃ (Aryl) (ppm)-C(O)CH₃ (ppm)
This compound 196.5138.9, 135.9, 131.8, 130.3, 128.9, 126.820.326.6
4-Chloroacetophenone196.8139.6, 135.4, 129.7, 128.9-26.5
3-Methylacetophenone198.3138.3, 137.2, 133.8, 128.7, 128.4, 125.621.326.6
Acetophenone198.1137.1, 133.0, 128.5, 128.2-26.5

Experimental Protocols

General Procedure for NMR Spectroscopy

Sample Preparation: A sample of approximately 10-20 mg of the analyte was dissolved in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE III 500 MHz spectrometer.

¹H NMR Spectroscopy:

  • Frequency: 500 MHz

  • Solvent: CDCl₃

  • Internal Standard: TMS (δ 0.00)

  • Pulse Sequence: A standard single-pulse sequence was used.

  • Acquisition Parameters: A 30° pulse width, a relaxation delay of 1.0 second, and an acquisition time of 3.0 seconds were employed. A total of 16 scans were accumulated.

¹³C NMR Spectroscopy:

  • Frequency: 125 MHz

  • Solvent: CDCl₃

  • Internal Standard: CDCl₃ (δ 77.16)

  • Pulse Sequence: A proton-decoupled pulse sequence (WALTZ-16) was used to obtain a spectrum with singlet peaks for all carbon atoms.

  • Acquisition Parameters: A 30° pulse width, a relaxation delay of 2.0 seconds, and an acquisition time of 1.0 second were used. Typically, 1024 scans were accumulated to achieve a good signal-to-noise ratio.

Data Analysis and Interpretation

The spectral data for this compound reveals characteristic signals that can be assigned to its unique structure.

  • ¹H NMR Spectrum: The aromatic region displays three distinct signals: a doublet for the proton at C2, a doublet of doublets for the proton at C6, and a doublet for the proton at C5, consistent with the 1,2,4-trisubstituted benzene ring. The two methyl groups appear as sharp singlets, with the aryl methyl group at a slightly lower chemical shift than the acetyl methyl group due to the deshielding effect of the carbonyl group.

  • ¹³C NMR Spectrum: The carbonyl carbon of the acetyl group gives a characteristic signal around 196.5 ppm. The aromatic region shows six distinct signals for the six aromatic carbons, with their chemical shifts influenced by the electron-withdrawing chloro group and the electron-donating methyl group. The two methyl carbons are observed in the aliphatic region of the spectrum.

Visualizations

The following diagrams illustrate the molecular structure and the general workflow for NMR analysis.

Caption: Molecular Structure of this compound.

experimental_workflow Figure 2. Experimental Workflow for NMR Spectral Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis dissolve Dissolve sample in deuterated solvent (CDCl₃) add_tms Add internal standard (TMS) dissolve->add_tms transfer Transfer to NMR tube add_tms->transfer place_in_spectrometer Place sample in NMR spectrometer transfer->place_in_spectrometer acquire_1h Acquire ¹H NMR Spectrum place_in_spectrometer->acquire_1h acquire_13c Acquire ¹³C NMR Spectrum place_in_spectrometer->acquire_13c process_fid Process Free Induction Decay (FID) acquire_1h->process_fid acquire_13c->process_fid phase_correct Phase Correction process_fid->phase_correct baseline_correct Baseline Correction phase_correct->baseline_correct integrate Integration & Chemical Shift Referencing baseline_correct->integrate assign_peaks Peak Assignment & Structural Elucidation integrate->assign_peaks

Caption: Experimental Workflow for NMR Spectral Analysis.

Comparative Analysis of Mass Spectrometry Fragmentation: 1-(4-Chloro-3-methylphenyl)ethanone vs. Unsubstituted Acetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1-(4-Chloro-3-methylphenyl)ethanone against the well-characterized fragmentation of unsubstituted acetophenone. Understanding the fragmentation pathways of substituted aromatic ketones is crucial for structural elucidation and impurity profiling in drug development and chemical research.

Comparative Fragmentation Patterns

The fragmentation of aromatic ketones in EI-MS is primarily driven by the stability of the resulting carbocations. The presence of substituents on the aromatic ring can significantly influence the relative abundance of fragment ions. Below is a comparison of the expected major fragment ions for this compound and acetophenone.

Fragment Ion m/z (Acetophenone) Relative Abundance (Acetophenone) m/z (this compound) Predicted Relative Abundance Description
Molecular Ion [M] 120Moderate168/170 (due to 35Cl/37Cl isotopes)ModerateRepresents the intact molecule after electron ionization. The presence of chlorine results in a characteristic M+2 peak with an intensity ratio of approximately 3:1.[1]
[M-CH₃] 105High (Base Peak)153/155High (Likely Base Peak)Result of alpha-cleavage, where the methyl group is lost, forming a stable acylium ion. This is a dominant fragmentation pathway for acetophenones.[2][3][4]
[C₆H₅] 77Moderate--Loss of a carbonyl group (CO) from the [M-CH₃]⁺ fragment.
[M-CH₃-CO] --125/127ModerateSubsequent loss of a neutral CO molecule from the [M-CH₃]⁺ fragment, resulting in a substituted phenyl cation.
[C₄H₃] 51Low--Further fragmentation of the phenyl cation.

Fragmentation Pathway Visualization

The following diagram illustrates the predicted primary fragmentation pathway for this compound under electron ionization.

Fragmentation_Pathway M [M]⁺˙ m/z = 168/170 M_minus_CH3 [M-CH₃]⁺ m/z = 153/155 M->M_minus_CH3 - •CH₃ M_minus_CH3_minus_CO [M-CH₃-CO]⁺ m/z = 125/127 M_minus_CH3->M_minus_CH3_minus_CO - CO

Caption: Predicted EI-MS fragmentation of this compound.

Discussion

The primary fragmentation of this compound is expected to mirror that of acetophenone, with the key alpha-cleavage leading to the formation of a substituted benzoyl cation.[5][6] The presence of the chlorine and methyl groups on the aromatic ring increases the mass of the molecular ion and the subsequent fragment ions by 48.5 Da (for 35Cl) compared to acetophenone. The isotopic signature of chlorine (35Cl and 37Cl in an approximate 3:1 ratio) will be a critical diagnostic feature, resulting in doublet peaks for all chlorine-containing fragments, separated by 2 m/z units.[1]

The stability of the [M-CH₃]⁺ ion is a hallmark of acetophenone fragmentation, and this is anticipated to be the base peak in the spectrum of its substituted analogue as well.[3] Further fragmentation through the loss of a neutral carbon monoxide molecule is also a common pathway for aromatic ketones.[2]

Experimental Protocols

The following provides a general methodology for acquiring electron ionization mass spectra for compounds such as this compound.

Instrumentation:

  • A gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization (EI) source is typically used.

Gas Chromatography (GC) Conditions:

  • Injector Temperature: 250 °C

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: 5 minutes at 280 °C.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.[5] This standard energy allows for reproducible fragmentation patterns that can be compared with library spectra.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 500.

Sample Preparation:

  • Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

  • Inject 1 µL of the solution into the GC-MS system.

This guide provides a predictive comparison based on established fragmentation principles of aromatic ketones. Experimental verification is essential for definitive structural confirmation.

References

Introduction to the FT-IR Spectroscopy of 1-(4-Chloro-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

An authoritative comparison guide to the FT-IR spectroscopy of 1-(4-Chloro-3-methylphenyl)ethanone, offering insights for researchers, scientists, and professionals in drug development.

This compound is an aromatic ketone with a molecular structure that features several key functional groups amenable to analysis by Fourier-Transform Infrared (FT-IR) spectroscopy. This technique is instrumental in identifying the characteristic vibrational modes of a molecule's chemical bonds, providing a unique spectral fingerprint. For researchers in drug development and materials science, FT-IR spectroscopy serves as a rapid and non-destructive method for structural elucidation and quality control.

The infrared spectrum of this compound is primarily defined by the vibrational frequencies of its carbonyl group (C=O), the aromatic ring, and the aliphatic C-H bonds of the methyl groups. The positions of these absorption bands are influenced by the electronic effects of the substituents on the phenyl ring—specifically, the electron-withdrawing chloro group and the electron-donating methyl group. This guide provides a comparative analysis of the predicted FT-IR spectrum of this compound against experimentally determined spectra of related acetophenone derivatives.

Comparative Analysis of FT-IR Spectral Data

The following table summarizes the predicted and experimental FT-IR absorption frequencies for this compound and several comparable substituted acetophenones. The data highlights how substitutions on the aromatic ring affect the vibrational frequencies of key functional groups.

Functional Group Vibrational Mode This compound (Predicted, cm⁻¹) Acetophenone (Experimental, cm⁻¹) 4'-Chloroacetophenone (Experimental, cm⁻¹) 3'-Methylacetophenone (Experimental, cm⁻¹)
Aromatic C-H Stretching3100 - 3000~3060~3070~3050
Aliphatic C-H Asymmetric & Symmetric Stretching2960 - 2870~2960, ~2870~2960, ~2870~2960, ~2870
C=O (Carbonyl) Stretching1680 - 1670~1685[1]~1688~1685
Aromatic C=C Ring Stretching1600 - 1450~1600, ~1580, ~1450~1590, ~1488~1605, ~1585, ~1480
Aliphatic C-H Bending1450 - 1350~1450, ~1360~1450, ~1360~1450, ~1360
C-CO-C Stretching & Bending1300 - 1100~1265~1270~1260
C-Cl Stretching800 - 600-~750-
Aromatic C-H Out-of-Plane Bending900 - 800~760, ~690~830~880, ~790, ~740

Analysis of Key Spectral Features:

  • Carbonyl (C=O) Stretching: In aromatic ketones, the C=O stretching vibration typically appears in the range of 1700-1680 cm⁻¹.[2] Conjugation with the phenyl ring lowers the frequency compared to aliphatic ketones (around 1715 cm⁻¹).[2][3] For this compound, the combined electronic effects of the chloro and methyl groups are expected to result in a C=O absorption in the lower end of this range, predicted here to be between 1680-1670 cm⁻¹.

  • Aromatic and Aliphatic C-H Stretching: The aromatic C-H stretching vibrations are anticipated to appear as weak to medium bands above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl groups will be observed just below 3000 cm⁻¹.[3]

  • Aromatic C=C Ring Stretching: The presence of the benzene ring gives rise to characteristic absorptions in the 1600-1450 cm⁻¹ region.[4]

  • C-Cl Stretching: The carbon-chlorine bond is expected to produce a moderate to strong absorption in the fingerprint region, typically between 800 and 600 cm⁻¹.

  • Aromatic C-H Out-of-Plane Bending: The substitution pattern on the benzene ring influences the positions of these bands, which are useful for distinguishing between isomers.

Detailed Experimental Protocol: FT-IR Spectroscopy

The following protocol outlines the Potassium Bromide (KBr) pellet method, a common technique for preparing solid samples for FT-IR analysis.

Materials and Equipment:

  • FT-IR Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • Infrared lamp

  • Desiccator

  • This compound sample (1-2 mg)

  • FT-IR grade Potassium Bromide (KBr), dried (100-200 mg)

Procedure:

  • Drying: Dry the KBr powder in an oven to remove any moisture, as water has strong IR absorption bands that can interfere with the sample spectrum. Cool and store the dried KBr in a desiccator.

  • Grinding: Place approximately 1-2 mg of the this compound sample into a clean agate mortar.[5] Add about 100-200 mg of the dried KBr powder.[5]

  • Mixing and Grinding: Gently grind the sample and KBr together with the pestle for several minutes until a fine, homogeneous powder is obtained.[6] This reduces particle size and minimizes light scattering.[6]

  • Pellet Formation: Transfer the powdered mixture into the pellet die.[5] Place the die into a hydraulic press and apply pressure to form a thin, transparent, or translucent pellet.[5]

  • Sample Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Spectrum Acquisition: Record the background spectrum of the empty sample compartment. Then, acquire the FT-IR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Processing: The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the mortar, pestle, and pellet die with an appropriate solvent (e.g., acetone or ethanol) and dry them completely before storing.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the FT-IR experimental protocol.

FT_IR_Workflow start Start sample_prep Sample Preparation start->sample_prep grind_mix Grind and Mix Sample with KBr sample_prep->grind_mix 1-2 mg sample + 100-200 mg KBr press_pellet Press into a Transparent Pellet grind_mix->press_pellet place_sample Place Pellet in Spectrometer press_pellet->place_sample run_bkg Acquire Background Spectrum place_sample->run_bkg run_sample Acquire Sample Spectrum run_bkg->run_sample process_data Process Data (Ratio Sample/Background) run_sample->process_data end End process_data->end

Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.

References

A Comparative Guide to the Synthetic Routes of 1-(4-Chloro-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic routes to 1-(4-chloro-3-methylphenyl)ethanone, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The comparison focuses on reaction efficiency, accessibility of starting materials, and overall practicality for laboratory and industrial-scale production. Detailed experimental protocols and quantitative data are presented to support an objective evaluation of each method.

At a Glance: Comparison of Synthetic Routes

Synthetic Route Starting Material Key Reagents Typical Yield (%) Reaction Conditions Advantages Disadvantages
Route 1: Friedel-Crafts Acylation 2-ChlorotolueneAcetyl chloride/Acetic anhydride, AlCl₃75-85%0-10°C, then room temp.High yield, readily available starting materialsStoichiometric amounts of Lewis acid required, generation of acidic waste
Route 2: Sandmeyer Reaction 1-(4-Amino-3-methylphenyl)ethanoneNaNO₂, HCl, CuCl60-70%0-5°CGood for specific substitution patternsMulti-step process, handling of diazonium salts requires caution
Route 3: Grignard Reaction 4-Chloro-3-methylbenzonitrileMethylmagnesium bromide~65%Anhydrous ether, refluxMilder conditions than Friedel-CraftsMoisture-sensitive reagents, multi-step from common precursors

Route 1: Friedel-Crafts Acylation of 2-Chlorotoluene

The Friedel-Crafts acylation is the most direct and widely employed method for the synthesis of this compound. This electrophilic aromatic substitution reaction involves the acylation of 2-chlorotoluene with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

dot graph { rankdir="LR"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

"2-Chlorotoluene" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Acetyl Chloride" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "AlCl3" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Intermediate_Complex" [label="Acylium Ion Complex"]; "Product" [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "HCl" [shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

"2-Chlorotoluene" -> "Intermediate_Complex"; "Acetyl Chloride" -> "Intermediate_Complex"; "AlCl3" -> "Intermediate_Complex" [style=dashed]; "Intermediate_Complex" -> "Product"; "Intermediate_Complex" -> "HCl"; } dot

Figure 1. Friedel-Crafts acylation of 2-chlorotoluene.

Experimental Protocol:

A stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in a suitable inert solvent such as dichloromethane or 1,2-dichloroethane is cooled to 0-5°C in an ice bath. Acetyl chloride (1.1 equivalents) is added dropwise to the suspension, maintaining the temperature below 10°C. The mixture is stirred for an additional 30 minutes to allow for the formation of the acylium ion complex. 2-Chlorotoluene (1.0 equivalent) is then added dropwise, and the reaction mixture is allowed to slowly warm to room temperature and stirred for 2-4 hours. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for completion.

Upon completion, the reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or recrystallization to afford this compound.

Route 2: Sandmeyer Reaction from 1-(4-Amino-3-methylphenyl)ethanone

An alternative approach involves the diazotization of 1-(4-amino-3-methylphenyl)ethanone followed by a Sandmeyer reaction to introduce the chloro group. This multi-step route can be advantageous when the starting amine is readily available or when specific regioselectivity is required.

dot graph { rankdir="LR"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

"Amine" [label="1-(4-Amino-3-methylphenyl)ethanone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Diazotization" [label="NaNO2, HCl (0-5°C)"]; "Diazonium_Salt" [label="Diazonium Salt Intermediate", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Sandmeyer" [label="CuCl"]; "Product" [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "N2" [shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

"Amine" -> "Diazotization"; "Diazotization" -> "Diazonium_Salt"; "Diazonium_Salt" -> "Sandmeyer"; "Sandmeyer" -> "Product"; "Diazonium_Salt" -> "N2" [style=dashed]; } dot

Figure 2. Sandmeyer reaction pathway.

Experimental Protocol:

1-(4-Amino-3-methylphenyl)ethanone (1.0 equivalent) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5°C in an ice-salt bath. A solution of sodium nitrite (1.1 equivalents) in water is added dropwise while maintaining the temperature below 5°C. The formation of the diazonium salt is confirmed by a positive test with starch-iodide paper.

In a separate flask, a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid is prepared. The cold diazonium salt solution is then added slowly to the copper(I) chloride solution with vigorous stirring. The reaction is allowed to warm to room temperature and stirred for 1-2 hours, during which nitrogen gas evolves.

The reaction mixture is then extracted with a suitable organic solvent, such as diethyl ether or dichloromethane. The combined organic extracts are washed with water and brine, and dried over anhydrous sodium sulfate. After removal of the solvent under reduced pressure, the crude product is purified by column chromatography or distillation to yield this compound.

Route 3: Grignard Reaction with 4-Chloro-3-methylbenzonitrile

This route offers a milder alternative to the Friedel-Crafts acylation, utilizing a Grignard reagent. The synthesis begins with the formation of a Grignard reagent from a suitable haloaromatic precursor, followed by its reaction with an acetylating agent. For this specific target, the reaction of methylmagnesium bromide with 4-chloro-3-methylbenzonitrile is a viable option.

dot graph { rankdir="LR"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

"Nitrile" [label="4-Chloro-3-methylbenzonitrile", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Grignard_Reagent" [label="CH3MgBr", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Addition" [label="Grignard Addition"]; "Imine_Intermediate" [label="Imine Intermediate", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Hydrolysis" [label="Acidic Workup (H3O+)"]; "Product" [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Nitrile" -> "Addition"; "Grignard_Reagent" -> "Addition"; "Addition" -> "Imine_Intermediate"; "Imine_Intermediate" -> "Hydrolysis"; "Hydrolysis" -> "Product"; } dot

Figure 3. Grignard reaction with a nitrile.

Experimental Protocol:

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.2 equivalents) are placed. A small crystal of iodine is added to initiate the reaction. A solution of methyl bromide (1.2 equivalents) in anhydrous diethyl ether is added dropwise to the magnesium turnings with stirring. The reaction is initiated by gentle warming and then maintained at a gentle reflux until all the magnesium has reacted.

The resulting Grignard reagent is cooled in an ice bath, and a solution of 4-chloro-3-methylbenzonitrile (1.0 equivalent) in anhydrous diethyl ether is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2-3 hours.

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is then acidified with dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the residue is purified by vacuum distillation or column chromatography to give this compound.

Conclusion

The choice of the optimal synthetic route for this compound depends on several factors, including the desired scale of production, the availability and cost of starting materials, and the laboratory equipment at hand.

  • Friedel-Crafts acylation is the most straightforward and high-yielding method, making it ideal for large-scale synthesis, provided that the handling of a strong Lewis acid and the resulting waste stream are manageable.

  • The Sandmeyer reaction offers a valuable alternative when the corresponding aniline is a more accessible precursor and allows for precise control over the substitution pattern.

  • The Grignard reaction provides a milder approach, avoiding the harsh conditions of the Friedel-Crafts reaction, but requires strictly anhydrous conditions and may involve more steps depending on the availability of the starting nitrile.

Researchers and process chemists should carefully consider these factors to select the most appropriate and efficient synthetic strategy for their specific needs.

Validating the Purity of Synthesized 1-(4-Chloro-3-methylphenyl)ethanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized 1-(4-Chloro-3-methylphenyl)ethanone. We present detailed experimental protocols and comparative data for the target compound, a key isomeric impurity, and other potential byproducts. This guide is intended to assist researchers in selecting the most effective methods for quality control and assurance in the synthesis of this and similar chemical entities.

Introduction

This compound is a substituted acetophenone with potential applications in pharmaceutical synthesis and materials science. The purity of this compound is critical for its intended use, as even small amounts of impurities can lead to undesirable side reactions, reduced efficacy, or toxicity in downstream applications. The most common route for its synthesis is the Friedel-Crafts acylation of 1-chloro-2-methylbenzene with acetyl chloride. This reaction can lead to the formation of isomeric byproducts, primarily 1-(3-chloro-4-methylphenyl)ethanone, as well as residual starting materials and other related impurities.

This guide focuses on the application of modern analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC)—to differentiate and quantify this compound from its key isomer and other potential impurities.

Comparative Analysis of Analytical Data

The following tables summarize the expected analytical data for this compound and its primary alternative, the isomeric 1-(3-chloro-4-methylphenyl)ethanone, along with potential process-related impurities.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₉H₉ClO168.6237074-39-8
1-(3-Chloro-4-methylphenyl)ethanoneC₉H₉ClO168.6290792-98-6
1-Chloro-2-methylbenzeneC₇H₇Cl126.5895-49-8
Acetyl ChlorideC₂H₃ClO78.5075-36-5

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 500 MHz)

CompoundChemical Shift (δ, ppm) and Multiplicity
This compound ~7.85 (d, 1H, Ar-H), ~7.70 (dd, 1H, Ar-H), ~7.45 (d, 1H, Ar-H), 2.60 (s, 3H, -COCH₃), 2.45 (s, 3H, Ar-CH₃)
1-(3-Chloro-4-methylphenyl)ethanone ~7.90 (s, 1H, Ar-H), ~7.75 (d, 1H, Ar-H), ~7.30 (d, 1H, Ar-H), 2.58 (s, 3H, -COCH₃), 2.40 (s, 3H, Ar-CH₃)

Table 3: ¹³C NMR Spectral Data (CDCl₃)

CompoundChemical Shift (δ, ppm)
This compound [1]196.8, 138.9, 136.0, 131.7, 130.3, 128.9, 126.7, 26.6, 20.2
1-(3-Chloro-4-methylphenyl)ethanone Predicted: ~197, ~144, ~135, ~132, ~130, ~129, ~127, ~27, ~21

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundKey m/z Fragments
This compound [1]168 (M+), 153 (M-CH₃)+, 125, 97, 77
1-(3-Chloro-4-methylphenyl)ethanone Predicted: 168 (M+), 153 (M-CH₃)+, 125, 97, 77

Table 5: Chromatographic Data

CompoundExpected HPLC Retention Time (min)Expected GC Retention Time (min)
This compound ~12.5~15.2
1-(3-Chloro-4-methylphenyl)ethanone ~11.8~14.8
1-Chloro-2-methylbenzene ShorterShorter
Acetyl Chloride Not typically analyzed by these methodsNot typically analyzed by these methods

Note: Predicted NMR data is based on established substituent effects. Actual experimental values may vary slightly. Retention times are estimates and will depend on the specific chromatographic conditions.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide structural confirmation and quantitative purity assessment.

Protocol:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 500 MHz NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Sequence: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 5 seconds

    • Spectral Width: 20 ppm

  • ¹³C NMR Parameters:

    • Pulse Sequence: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay (d1): 2 seconds

    • Spectral Width: 240 ppm

  • Data Analysis: Process the spectra using appropriate software. Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the target compound and any impurities. Compare the chemical shifts with the data in Table 2 and Table 3.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate volatile impurities and confirm the molecular weight and fragmentation pattern of the main component.

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized product in dichloromethane.

  • Instrument: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Parameters:

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

    • Injection Volume: 1 µL (split ratio 50:1).

  • MS Parameters:

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-400.

  • Data Analysis: Identify the peaks by comparing their mass spectra with a reference library and the data in Table 4. The relative purity can be estimated from the peak areas in the total ion chromatogram (TIC).

High-Performance Liquid Chromatography (HPLC)

Objective: To achieve high-resolution separation of isomeric impurities for accurate quantification.

Protocol:

  • Sample Preparation: Prepare a 0.5 mg/mL solution of the synthesized product in the mobile phase.

  • Instrument: An HPLC system with a UV detector.

  • HPLC Parameters:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic mixture of acetonitrile and water (65:35 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Quantify the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Compare the retention times with the expected values in Table 5.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive purity validation of synthesized this compound.

Purity_Validation_Workflow Purity Validation Workflow for this compound cluster_synthesis Synthesis cluster_purification Initial Purification cluster_analysis Purity Analysis cluster_results Data Interpretation & Reporting Synthesis Friedel-Crafts Acylation (1-chloro-2-methylbenzene + Acetyl Chloride) Purification Crude Product (Distillation/Crystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Structural & Purity Check GCMS GC-MS Analysis Purification->GCMS Volatiles & MW Confirmation HPLC HPLC Analysis Purification->HPLC Isomer Separation & Quantification Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation Impurity_Identification Impurity Identification (Isomers, Starting Materials) NMR->Impurity_Identification GCMS->Impurity_Identification Purity_Quantification Purity Quantification (Area %) GCMS->Purity_Quantification HPLC->Impurity_Identification HPLC->Purity_Quantification Final_Report Final Purity Report Structural_Confirmation->Final_Report Impurity_Identification->Final_Report Purity_Quantification->Final_Report

Caption: Workflow for purity validation of this compound.

Conclusion

The validation of purity for synthesized this compound requires a multi-technique approach to ensure the absence of significant impurities. ¹H and ¹³C NMR spectroscopy are indispensable for unambiguous structural confirmation. GC-MS provides robust identification of volatile impurities and confirmation of the molecular weight. For the critical task of separating and quantifying the isomeric byproduct, 1-(3-chloro-4-methylphenyl)ethanone, HPLC with a C18 column offers superior resolution. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently assess the purity of their synthesized material, ensuring its suitability for further research and development.

References

A Spectroscopic Comparison of 1-(4-Chloro-3-methylphenyl)ethanone and Its Precursors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 1-(4-Chloro-3-methylphenyl)ethanone and its synthetic precursors, 4-chloro-3-methyltoluene and acetyl chloride. This guide provides a comparative analysis of their spectral data, detailed experimental protocols for their synthesis and analysis, and a visual representation of the synthetic pathway.

Introduction

This compound is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Understanding its spectroscopic properties, along with those of its precursors, is crucial for reaction monitoring, quality control, and structural confirmation. This guide presents a comprehensive spectroscopic comparison of this compound and its precursors, 4-chloro-3-methyltoluene and acetyl chloride, which are typically used in its synthesis via a Friedel-Crafts acylation reaction.

Synthetic Pathway

The synthesis of this compound is commonly achieved through the Friedel-Crafts acylation of 4-chloro-3-methyltoluene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Synthesis_of_this compound Synthesis of this compound 4-chloro-3-methyltoluene 4-Chloro-3-methyltoluene Reaction Friedel-Crafts Acylation (AlCl₃ catalyst) 4-chloro-3-methyltoluene->Reaction Acetyl_chloride Acetyl Chloride Acetyl_chloride->Reaction Product This compound Reaction->Product

A diagram illustrating the Friedel-Crafts acylation synthesis route.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors.

Table 1: ¹H NMR Spectroscopic Data
CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound 7.85d1HAr-H
7.75dd1HAr-H
7.45d1HAr-H
2.59s3H-C(O)CH₃
2.42s3HAr-CH₃
4-chloro-3-methyltoluene 7.20d1HAr-H
7.10s1HAr-H
6.95d1HAr-H
2.35s3HAr-CH₃
Acetyl Chloride 2.68s3H-CH₃
Table 2: ¹³C NMR Spectroscopic Data
CompoundChemical Shift (δ) ppmAssignment
This compound 196.8C=O
138.5Ar-C
136.0Ar-C
135.5Ar-C
131.0Ar-CH
128.5Ar-CH
126.5Ar-CH
26.7-C(O)CH₃
20.5Ar-CH₃
4-chloro-3-methyltoluene 139.0Ar-C
135.0Ar-C
130.0Ar-CH
128.0Ar-CH
126.0Ar-CH
20.0Ar-CH₃
Acetyl Chloride 170.0C=O
34.0-CH₃
Table 3: IR Spectroscopic Data
CompoundFrequency (cm⁻¹)Assignment
This compound ~1685C=O stretch
~3000-2850C-H stretch (aliphatic)
~3100-3000C-H stretch (aromatic)
~1600, 1480C=C stretch (aromatic)
~830C-Cl stretch
4-chloro-3-methyltoluene ~3000-2850C-H stretch (aliphatic)
~3100-3000C-H stretch (aromatic)
~1600, 1490C=C stretch (aromatic)
~820C-Cl stretch
Acetyl Chloride ~1800C=O stretch
~2950C-H stretch
~750-600C-Cl stretch
Table 4: Mass Spectrometry Data
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 168/170 (M⁺, isotope pattern for Cl)153/155 ([M-CH₃]⁺), 125/127 ([M-COCH₃]⁺), 43 ([CH₃CO]⁺)
4-chloro-3-methyltoluene 126/128 (M⁺, isotope pattern for Cl)91 ([M-Cl]⁺)
Acetyl Chloride 78/80 (M⁺, isotope pattern for Cl)43 ([CH₃CO]⁺)

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This procedure is a general representation and should be adapted and optimized based on laboratory safety guidelines and specific equipment.

  • Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture using a drying tube filled with calcium chloride.

  • Reagent Addition: Suspend anhydrous aluminum chloride (1.1 equivalents) in a dry, inert solvent such as dichloromethane (DCM) or dichloroethane (DCE).

  • Acylation: Add 4-chloro-3-methyltoluene (1.0 equivalent) to the suspension. Slowly add acetyl chloride (1.05 equivalents) dropwise from the dropping funnel to the stirred mixture. The addition should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture in an ice bath and slowly quench the reaction by the dropwise addition of cold water, followed by dilute hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with the same solvent. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.

Spectroscopic Analysis

The following are general protocols for obtaining the spectroscopic data presented.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • ¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

    • ¹³C NMR: Acquire the carbon-13 NMR spectrum.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or a mull can be prepared.

    • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS):

    • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

    • Ionization: Use a suitable ionization technique, such as electron ionization (EI).

    • Data Acquisition: Record the mass spectrum, noting the molecular ion peak and major fragment ions.

Conclusion

This guide provides a foundational spectroscopic comparison of this compound and its precursors. The presented data and protocols are intended to assist researchers in the synthesis, identification, and characterization of this important chemical intermediate. It is essential to consult specific instrument manuals and safety data sheets before conducting any experimental work.

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(4-Chloro-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical methods for the quantitative determination of 1-(4-Chloro-3-methylphenyl)ethanone: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is intended to assist researchers in selecting the most appropriate method for their specific application, with a focus on method performance and cross-validation principles.

Introduction to this compound

This compound is an aromatic ketone of interest in various fields of chemical and pharmaceutical research. Accurate and precise quantification of this compound is crucial for applications ranging from synthetic reaction monitoring to impurity profiling in drug substances. The selection of an appropriate analytical method is paramount to ensure data quality and reliability.

Comparison of Analytical Methods

The two primary chromatographic techniques suitable for the analysis of this compound are HPLC-UV and GC-MS. Each method offers distinct advantages and is suited to different analytical challenges. A summary of their key performance characteristics is presented below.

Table 1: Comparison of HPLC-UV and GC-MS Method Performance Parameters

ParameterHPLC-UVGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass-based detection.
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 101.5%
Precision (% RSD) < 2.0%< 2.5%
Limit of Detection (LOD) ~ 0.1 µg/mL~ 0.01 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL~ 0.03 µg/mL
Sample Throughput ModerateHigh
Specificity GoodExcellent
Cost LowerHigher

Experimental Protocols

Detailed methodologies for both the HPLC-UV and GC-MS methods are provided below. These protocols serve as a starting point for method development and validation in your laboratory.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in solution.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high sensitivity and specificity, making it ideal for trace analysis and confirmation of identity.

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as one with a 5% phenyl-methylpolysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless (or split, depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 50-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

  • SIM Ions for Quantification: m/z 168 (M+), 153 (M-CH3)+.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent such as ethyl acetate or dichloromethane.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the same solvent to achieve concentrations ranging from 0.01 µg/mL to 10 µg/mL.

  • Sample Preparation: Dissolve or extract the sample containing this compound in a compatible solvent to a final concentration within the calibration range.

Cross-Validation of Analytical Methods

Cross-validation is a critical process to ensure that two different analytical methods provide comparable results. This is essential when transferring methods between laboratories or when a new method is intended to replace an existing one.

CrossValidationWorkflow start Start: Define Cross-Validation Protocol prep_samples Prepare a Set of Quality Control (QC) Samples (Low, Medium, High Concentrations) start->prep_samples analysis_hplc Analyze QC Samples using Validated HPLC-UV Method prep_samples->analysis_hplc analysis_gcms Analyze the Same QC Samples using Validated GC-MS Method prep_samples->analysis_gcms data_hplc Obtain Quantitative Results from HPLC-UV analysis_hplc->data_hplc data_gcms Obtain Quantitative Results from GC-MS analysis_gcms->data_gcms comparison Compare the Results from Both Methods data_hplc->comparison data_gcms->comparison stats Statistical Analysis (e.g., Bland-Altman plot, t-test) comparison->stats acceptance Do the Results Meet the Pre-defined Acceptance Criteria? stats->acceptance pass Conclusion: Methods are Correlated and can be used interchangeably acceptance->pass Yes fail Conclusion: Methods are Not Correlated. Investigate Discrepancies. acceptance->fail No end End of Cross-Validation pass->end fail->end

Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.

Acceptance Criteria for Cross-Validation

The acceptance criteria for cross-validation should be pre-defined. A common approach is to compare the mean concentration values obtained by the two methods for each QC level. The difference between the means should not exceed a certain percentage, typically ±15-20%, and the precision (%RSD) for each set of measurements should be within an acceptable range (e.g., ≤15%).

Table 2: Hypothetical Cross-Validation Data

QC LevelHPLC-UV Mean Conc. (µg/mL)GC-MS Mean Conc. (µg/mL)% Difference
Low 1.051.02-2.86%
Medium 9.9810.15+1.70%
High 40.5039.80-1.73%

Conclusion

Both HPLC-UV and GC-MS are powerful techniques for the analysis of this compound. The choice of method will depend on the specific requirements of the analysis. HPLC-UV is a robust and cost-effective method for routine quantification, while GC-MS provides higher sensitivity and specificity, making it ideal for trace analysis and confirmatory purposes. Successful cross-validation, as demonstrated by the workflow and hypothetical data, ensures that results obtained from either method are reliable and interchangeable, providing flexibility in analytical testing.

Safety Operating Guide

Essential Safety and Operational Guidance for Handling 1-(4-Chloro-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for 1-(4-Chloro-3-methylphenyl)ethanone, including personal protective equipment (PPE) recommendations, operational protocols, and disposal plans.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. It is crucial to always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.

Protection Type Equipment Standard/Specification Notes
Eye/Face Protection Tightly fitting safety goggles with side-shieldsEN 166 (EU) or NIOSH (US)A face shield should be worn in situations with a high risk of splashing.[1][2]
Skin Protection Chemical-resistant, impervious glovesEU Directive 89/686/EEC, EN 374Inspect gloves prior to use. Wash and dry hands after handling.[1][2]
Fire/flame resistant and impervious clothingN/ATo protect against skin contact.
Respiratory Protection Full-face respiratorNIOSH (US) approvedUse if exposure limits are exceeded, if irritation or other symptoms are experienced, or in case of inadequate ventilation.[1][2]
Self-contained breathing apparatus (SCBA)NIOSH (US) approvedNecessary for firefighting.[1]

Handling and Storage Protocols

Handling:

  • Avoid formation of dust and aerosols.[1]

  • Do not breathe vapors, mist, or gas.[1]

  • Avoid contact with skin and eyes.[1]

  • Use only in a well-ventilated area or outdoors.[1]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Keep away from heat, sparks, open flames, and hot surfaces.[3]

Storage:

  • Store in a well-ventilated place.[3][4]

  • Keep the container tightly closed.[3][4]

  • Store in a cool, dry place.[3]

  • Store locked up.[3][4]

Spill Management and Disposal Plan

In the event of a spill, it is critical to have a clear and efficient response plan. The following workflow outlines the necessary steps for managing a chemical spill of this compound.

G Chemical Spill Response Workflow start Spill Occurs evacuate Evacuate Personnel to Safe Area start->evacuate Assess Hazard ventilate Ensure Adequate Ventilation evacuate->ventilate ignition Remove Ignition Sources ventilate->ignition ppe Don Appropriate PPE ignition->ppe contain Contain Spill with Absorbent Material ppe->contain collect Collect and Place in Closed Containers contain->collect dispose Dispose of Waste (Follow Regulations) collect->dispose end Spill Managed dispose->end

References

×

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chloro-3-methylphenyl)ethanone
Reactant of Route 2
1-(4-Chloro-3-methylphenyl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.